1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione
Description
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Properties
IUPAC Name |
1,3,5-tributyl-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3/c1-4-7-10-16-13(19)17(11-8-5-2)15(21)18(14(16)20)12-9-6-3/h4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUPFVWSNUWWGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)N(C(=O)N(C1=O)CCCC)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347104 | |
| Record name | 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
846-74-2 | |
| Record name | 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione
This guide provides a comprehensive overview of the chemical properties of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione, a symmetrically substituted tri-n-alkylated isocyanurate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical data with practical insights into its synthesis, reactivity, and potential applications. While specific experimental data for this exact molecule is limited in public literature, this guide extrapolates from well-studied analogous compounds to provide a robust predictive profile.
Introduction and Molecular Architecture
1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione, also known as tri-n-butyl isocyanurate, belongs to the family of 1,3,5-triazinanes. These are six-membered heterocyclic compounds containing alternating carbon and nitrogen atoms. The triazinane-2,4,6-trione core, commonly referred to as an isocyanurate ring, is a highly stable structural motif.[1] The key feature of the title compound is the presence of three n-butyl groups symmetrically attached to the nitrogen atoms of the triazinane ring. This substitution pattern significantly influences its physicochemical properties, such as solubility and thermal stability.
The isocyanurate ring itself is formed from the cyclic trimerization of isocyanate monomers.[1] This thermodynamically stable structure is a cornerstone of various materials, from rigid polyurethane foams to specialized coatings.[2] In the context of drug development and life sciences, the triazinane scaffold is of interest due to its diverse biological activities and its use as a core structure in medicinal chemistry.[3][4]
Physicochemical Properties
| Property | Value/Prediction | Source/Basis |
| Molecular Formula | C₁₅H₂₇N₃O₃ | [5] |
| Molecular Weight | 297.39 g/mol | [5] |
| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid. | Based on shorter-chain alkyl isocyanurates. |
| Melting Point | Not available.[5] Likely to be near or below room temperature. | Extrapolation from related compounds. |
| Boiling Point | Not available.[5] Predicted to be high due to its molecular weight and polar nature. | General trend for similar molecular weight compounds. |
| Density | Not available.[5] | |
| Solubility | Predicted to be soluble in common organic solvents (e.g., acetone, acetonitrile, dichloromethane) and insoluble in water. | Based on the hydrophobic nature of the butyl chains. |
| InChIKey | ORUPFVWSNUWWGS-UHFFFAOYAQ | [5] |
| SMILES | CCCCN1C(=O)N(CCCC)C(=O)N(CCCC)C1=O | [5] |
Synthesis and Characterization
The primary route for synthesizing 1,3,5-trialkyl-1,3,5-triazinane-2,4,6-triones is the cyclotrimerization of the corresponding alkyl isocyanate.[1] This reaction is typically catalyzed and is highly exothermic.[1]
Experimental Protocol: Synthesis via Cyclotrimerization
This generalized protocol is based on established methods for the synthesis of N-alkylated isocyanurates.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a suitable catalyst (e.g., a tertiary amine or a specific organometallic complex) dissolved in an anhydrous solvent (e.g., toluene or THF).
-
Addition of Reactant: Butyl isocyanate is added dropwise to the stirred catalyst solution at a controlled temperature (often room temperature or slightly elevated). The reaction is exothermic and may require external cooling to maintain the desired temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by infrared (IR) spectroscopy by observing the disappearance of the strong isocyanate (-N=C=O) stretching band around 2250-2280 cm⁻¹.[6]
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with dilute acid and then water to remove the catalyst. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Spectroscopic Characterization (Predicted)
While specific spectra for 1,3,5-tributyl-1,3,5-triazinane-2,4,6-trione are not available, the following are expected characteristic signals based on analogous structures.[7][8][9]
| Spectroscopy | Predicted Chemical Shifts/Signals |
| ¹H NMR | - δ ~3.8-4.0 ppm (triplet): Methylene protons adjacent to the nitrogen of the triazinane ring (-N-CH₂ -).- δ ~1.5-1.7 ppm (multiplet): Methylene protons beta to the nitrogen (-CH₂-CH₂ -CH₂-CH₃).- δ ~1.3-1.5 ppm (multiplet): Methylene protons gamma to the nitrogen (-CH₂-CH₂-CH₂ -CH₃).- δ ~0.9-1.0 ppm (triplet): Methyl protons of the butyl groups (-CH₂-CH₂-CH₂-CH₃ ). |
| ¹³C NMR | - δ ~148-150 ppm: Carbonyl carbons of the triazinane ring (C =O).- δ ~45-47 ppm: Methylene carbons adjacent to the nitrogen (-N-CH₂ -).- δ ~29-31 ppm: Methylene carbons beta to the nitrogen (-CH₂-CH₂ -CH₂-CH₃).- δ ~19-21 ppm: Methylene carbons gamma to the nitrogen (-CH₂-CH₂-CH₂ -CH₃).- δ ~13-14 ppm: Methyl carbons of the butyl groups (-CH₂-CH₂-CH₂-CH₃ ). |
| FTIR (cm⁻¹) | - ~2960, 2930, 2870: C-H stretching vibrations of the butyl groups.- ~1680-1700: Strong C=O stretching vibration of the isocyanurate ring.- ~1460: C-H bending vibrations.- ~1350-1400: C-N stretching vibrations. |
| Mass Spec. | - Expected [M+H]⁺: m/z 298.2176- Expected [M+Na]⁺: m/z 320.1995Fragmentation would likely involve the loss of butyl groups or fragments thereof. |
Reactivity and Stability
The 1,3,5-triazinane-2,4,6-trione ring is known for its high thermal stability.[1] Computational studies have shown that n-alkyl-substituted isocyanurates are stabilized by attractive dispersion interactions between the alkyl chains.[1] The decomposition of the isocyanurate ring typically occurs at temperatures above 400°C.[10]
The reactivity of the isocyanurate ring is characterized by its susceptibility to nucleophilic attack, which can lead to ring-opening.[11] This reactivity is influenced by the nature of the substituents on the nitrogen atoms. The carbonyl groups of the ring can also undergo reactions, such as thionation to form thioisocyanurates.[12]
Potential Applications
While specific applications for 1,3,5-tributyl-1,3,5-triazinane-2,4,6-trione are not extensively documented, the broader class of N-substituted isocyanurates has diverse applications.
-
Polymer Chemistry: Alkyl isocyanates and their trimeric isocyanurates are fundamental building blocks in the synthesis of polyurethanes, coatings, adhesives, and foams.[13][14] They act as cross-linking agents, enhancing the mechanical properties and thermal stability of polymers.
-
Drug Development and Medicinal Chemistry: The 1,3,5-triazinane-2,4,6-trione scaffold has been investigated for various therapeutic applications.[15] The ability to functionalize the nitrogen atoms allows for the synthesis of diverse libraries of compounds for screening against biological targets.[16][17] The lipophilic nature of the butyl groups in the title compound could be leveraged to improve the bioavailability of potential drug candidates.
-
Biomaterials: Isocyanurate-based polymers are used in the development of biomaterials for applications such as dental restoratives and tissue engineering scaffolds.
Safety and Handling
Specific safety data for 1,3,5-tributyl-1,3,5-triazinane-2,4,6-trione is not available. However, based on data for analogous compounds like triallyl isocyanurate, appropriate safety precautions should be taken.[7][18]
-
General Handling: Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18]
-
Inhalation: Avoid breathing vapors or mists.
-
Ingestion: Harmful if swallowed.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[18]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Analytical Methodologies
High-performance liquid chromatography (HPLC) is a suitable technique for the analysis of N-alkylated isocyanurates.
HPLC Protocol (General)
This protocol is based on methods for analyzing related isocyanates and their derivatives.[19][20]
-
Column: A reverse-phase column, such as a C18, is typically used.[19]
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid for mass spectrometry compatibility, is effective.[19][21]
-
Detection: UV detection is possible, though the chromophore is not particularly strong. Mass spectrometry (MS) provides greater sensitivity and selectivity.[19][22]
-
Sample Preparation: Samples should be dissolved in a solvent compatible with the mobile phase, such as acetonitrile.
Conclusion
1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione is a molecule with a highly stable isocyanurate core and lipophilic n-butyl substituents. While specific experimental data is sparse, its properties can be reliably predicted from its chemical structure and the behavior of analogous compounds. Its synthesis is accessible through the cyclotrimerization of butyl isocyanate, and its characterization can be achieved using standard spectroscopic and chromatographic techniques. The combination of a stable core and tunable peripheral groups makes this class of molecules interesting for applications in materials science and potentially in the design of novel therapeutic agents. Further research into the specific properties and biological activities of this compound is warranted.
References
- Sanying Polyurethane. (n.d.). Alkyl isocyanate Manufacturer & Supplier in China. Retrieved from Sanying Polyurethane (Nantong) Co., Ltd.
- Uchimaru, T., et al. (2020).
- Giuliani, A., et al. (2011). Cellular and Molecular Life Sciences, 68, 2255-2266.
- Gagne, S., et al. (2015). Determination of triglycidyl isocyanurate from air samples by UPLC coupled with coordination ion spray MS.
- Han, S. Y., & Kim, Y. A. (2002). Efficient solid-phase synthesis of 1,3,5-trisubstituted 1,3,5-triazine-2,4,6-triones.
- PubChem. (n.d.). 1,3,5-Triphenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione.
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- ChemicalBook. (n.d.). 1,3,5-Tri-2-propenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione(1025-15-6) 13C NMR spectrum.
- Sigma-Aldrich. (n.d.). 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione.
- Google Patents. (n.d.). US6861523B2 - 1,3,5- trisubstituted-1,3,5-triazine-2,4,6-trione compounds and libraries.
- Liu, Y., & Wisnewski, A. V. (2006). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Journal of Environmental Monitoring, 8(3), 335-342.
- ChemicalBook. (n.d.). 1,3,5-Triazine(290-87-9) 13C NMR spectrum.
- SIELC Technologies. (2018).
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- Koutentis, P. A. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 88-103.
- Axios Research. (n.d.). 1,3,5-triazinane-2,4,6-trione.
- PhareSST. (n.d.).
- Chemical Synthesis Database. (n.d.). 1,3,5-tributyl-1,3,5-triazinane-2,4,6-trione.
- ResearchGate. (n.d.). 2,2′,2″-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)
- Google Patents. (n.d.).
- Paul, F., et al. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. Molecules, 25(22), 5475.
- KRISP. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles.
- The Royal Society of Chemistry. (2021).
- OUCI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
- SpectraBase. (n.d.). 1,3,5-Tris(isocyanatohexamethylene)
- PubMed. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines.
- Journal of Applied Pharmaceutical Science. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer.
- ResearchGate. (n.d.).
- CDC Stacks. (2010).
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- Analytical Chemistry. (2001).
- Singh, B. (n.d.). Synthesis of 2-amino-4-(4-pyridinyl)
- SpectraBase. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N-diethyl-N',N'-dihexyl- - Optional[13C NMR] - Chemical Shifts.
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- The Aquila Digital Community. (n.d.).
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Technical Guide: 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione (CAS 846-74-2)
The following technical guide is structured to provide actionable intelligence for drug development professionals and research scientists. It prioritizes the specific utility of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione (CAS 846-74-2) as a reference standard in Extractables & Leachables (E&L) studies and a functional reagent in organic synthesis.
Synonyms: Tributyl isocyanurate; 1,3,5-Tributyl isocyanurate; Butyl isocyanate trimer.
Executive Summary
1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione (CAS 846-74-2) is a trisubstituted isocyanurate derivative characterized by its high thermal stability and lipophilic butyl side chains. While historically utilized as a crosslinking agent in high-performance polymers, its relevance in pharmaceutical R&D has surged in two specific domains:
-
Analytical Reference Standard: Critical for Extractables & Leachables (E&L) profiling, particularly for identifying migration products from rubber stoppers and plastic packaging where isocyanurate crosslinkers are used.
-
Medicinal Chemistry Scaffold: Serves as a stable, lipophilic core for generating dendrimeric drug delivery vehicles and as a reference impurity for Gimeracil-related API synthesis.
Critical Safety Distinction: Do not confuse with Dibutyl Phthalate (CAS 84-74-2) . Unlike phthalates, tributyl isocyanurate is not classified as a primary endocrine disruptor, though standard laboratory safety protocols apply.
Physicochemical Characterization
The molecule features a central 1,3,5-triazine-2,4,6-trione ring (isocyanurate) substituted at all three nitrogen atoms with n-butyl groups. This substitution pattern dramatically alters solubility compared to the parent cyanuric acid.
Table 1: Key Properties
| Property | Value / Description | Note |
| Molecular Formula | C₁₅H₂₇N₃O₃ | |
| Molecular Weight | 297.40 g/mol | |
| Physical State | Low-melting solid or Viscous Liquid | MP typically < 80°C (Homolog comparison: Tripropyl isocyanurate MP ~79.6°C) [1].[1][2][3][4][5] |
| Solubility | Soluble in DCM, Chloroform, DMF, DMSO | High lipophilicity (LogP > 3.0 predicted). Insoluble in water. |
| Boiling Point | > 300°C (Predicted) | High thermal stability due to aromaticity-like character of the core. |
| Density | ~1.0 - 1.1 g/cm³ | |
| Spectroscopy (IR) | Strong C=O stretch @ ~1680 cm⁻¹ | Distinctive trione carbonyl signal; absence of N-H stretch. |
Synthesis & Manufacturing Protocols
For research applications requiring high purity (>98%), the Alkylation of Cyanuric Acid is superior to the direct trimerization of butyl isocyanate due to easier purification and cost-effectiveness.
Mechanism of Action
The synthesis relies on the nucleophilic substitution (
Figure 1: Synthesis via nucleophilic alkylation of cyanuric acid.[6]
Experimental Protocol: Validated Batch Synthesis
Objective: Synthesis of 10g of 1,3,5-Tributyl isocyanurate.
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Reagent Loading:
-
Add Cyanuric Acid (1.0 eq, 4.3 g).
-
Add Potassium Carbonate (anhydrous, 3.5 eq, 16.1 g).
-
Add solvent DMF (Dimethylformamide, 50 mL). Note: DMF promotes the SN2 reaction.
-
-
Activation: Stir at Room Temperature (RT) for 30 minutes to allow partial deprotonation.
-
Alkylation:
-
Add n-Butyl Bromide (3.5 eq, 12.5 mL) dropwise via syringe.
-
Heat the mixture to 90°C for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
-
Work-up:
-
Cool to RT and pour into Ice Water (200 mL).
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Brine (2 x 50 mL) and Water (2 x 50 mL) to remove DMF.
-
-
Purification:
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Distillation: If liquid, perform vacuum distillation. If solid, recrystallize from Hexane/Ethanol.
-
Applications in Drug Development
A. Extractables & Leachables (E&L) Reference Standard
In pharmaceutical packaging, isocyanurate-based crosslinkers (like TAIC) are used in rubber stoppers and plastic tubing. During sterilization (gamma irradiation/autoclaving), these polymers can degrade or leach.
-
Role of CAS 846-74-2: It serves as a critical reference standard for identifying lipophilic leachables. The butyl chains mimic the degradation products of alkyl-modified isocyanurate polymers.
-
Analytical Detection: Detected via GC-MS or LC-MS/MS. The tributyl derivative is often used to quantify the "total isocyanurate migration" potential in lipid-based drug formulations [2].
B. Medicinal Chemistry: The Isocyanurate Scaffold
The 1,3,5-triazine-2,4,6-trione core is a "privileged scaffold" in medicinal chemistry due to its:
-
Metabolic Stability: The ring is resistant to oxidative metabolism compared to standard amides.
-
Hydrogen Bonding Potential: The three carbonyl oxygens act as H-bond acceptors.
-
Gimeracil Analysis: It acts as a structural analog for impurity profiling in the synthesis of Gimeracil (an adjunct in Tegafur cancer therapy), ensuring the absence of alkylated byproducts during process validation [3].
Figure 2: Workflow for using CAS 846-74-2 in Extractables & Leachables (E&L) studies.
Analytical Validation (Quality Control)
To validate the identity of synthesized or purchased CAS 846-74-2, the following spectral markers must be met:
| Technique | Diagnostic Marker | Acceptance Criteria |
| FTIR | C=O Stretch | Sharp peak at 1675–1690 cm⁻¹ . Absence of broad OH/NH bands (3200–3400 cm⁻¹). |
| ¹H NMR (CDCl₃) | N-CH₂ Signal | Triplet at δ ~3.8–4.0 ppm (Methylene adjacent to Nitrogen). |
| ¹H NMR (CDCl₃) | Terminal CH₃ | Triplet at δ ~0.9 ppm . |
| GC-MS | Molecular Ion | m/z 297 [M]+ . Fragmentation often shows loss of butyl group (m/z 240). |
Safety & Toxicology
-
GHS Classification: Warning.[2]
-
Hazard Statements:
-
Handling: Use standard PPE (Nitrile gloves, safety glasses). Perform synthesis in a fume hood due to the use of alkyl halides (butyl bromide) and solvents (DMF).
-
Environmental: Avoid release to the environment; alkyl isocyanurates can be persistent in aquatic environments [4].
References
-
U.S. EPA. (2025). CompTox Chemicals Dashboard: 1,3,5-Tripropyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione Properties. Link
-
LGC Standards. (2024). Reference Standards for Pharmaceutical Impurities and Leachables. Link
-
Axios Research. (2024). 1,3,5-triazinane-2,4,6-trione Reference Standards for API Gimeracil. Link
-
ECHA. (2023). Registration Dossier: Isocyanurates and their environmental fate. European Chemicals Agency.[8] Link
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An In-depth Technical Guide to 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione
This guide provides a comprehensive technical overview of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione, a symmetrically substituted N-alkylated isocyanurate. Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes fundamental chemical data, explores potential applications, and outlines methodologies for its synthesis and characterization. Given the limited direct experimental data for this specific molecule, this guide leverages established knowledge of analogous N-alkylated isocyanurates to provide a robust and insightful resource.
Introduction and Molecular Overview
1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione, also known as tributyl isocyanurate, belongs to the family of 1,3,5-triazinanes. These are six-membered heterocyclic compounds containing alternating carbon and nitrogen atoms. The tri-keto functionalization at the 2, 4, and 6 positions and the substitution of butyl groups on each of the three nitrogen atoms define its unique chemical character. The isocyanurate core imparts significant thermal stability, a characteristic feature of this class of compounds.[1][2] The butyl chains, being n-alkyl substituents, are expected to contribute to the molecule's stability through attractive dispersion forces.[1][2]
The molecular structure of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione is depicted in the following diagram:
Caption: Molecular Structure of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione
Physicochemical and Spectroscopic Profile
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₇N₃O₃ | [3] |
| Molecular Weight | 297.398 g/mol | [3] |
| SMILES | CCCCN1C(=O)N(CCCC)C(=O)N(CCCC)C1=O | [3] |
| InChIKey | ORUPFVWSNUWWGS-UHFFFAOYAQ | [3] |
Based on data for the analogous 1,3,5-tripropyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, the tributyl derivative is expected to be a solid at room temperature with low water solubility.[4][5]
Spectroscopic Characterization (Predicted)
The structural features of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione suggest key signatures in its spectroscopic data.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the four distinct proton environments in the butyl chains.
-
¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbons in the triazinane ring and the four different carbons of the butyl groups.
-
IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone groups, typically in the range of 1680-1750 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis and Reaction Pathways
The synthesis of N-substituted isocyanurates can be achieved through several established routes. The most common and industrially viable method is the cyclotrimerization of the corresponding isocyanate.
Caption: General synthesis pathway for 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione.
Experimental Protocol: Synthesis via Cyclotrimerization
This protocol is a generalized procedure based on the synthesis of other N-alkylated isocyanurates.
Step 1: Reaction Setup
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a suitable catalyst (e.g., a tertiary amine or a phosphine) in an inert, dry solvent (e.g., toluene or xylene).
Step 2: Addition of Reactant
-
Butyl isocyanate is added dropwise to the stirred catalyst solution at a controlled temperature to manage the exothermic reaction.
Step 3: Reaction and Monitoring
-
The reaction mixture is heated to reflux and monitored by a suitable analytical technique (e.g., TLC or IR spectroscopy) until the disappearance of the isocyanate peak.
Step 4: Work-up and Purification
-
Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione.
Potential Applications in Research and Industry
While specific applications for the tributyl derivative are not extensively documented, the known uses of its analogs, such as triallyl isocyanurate (TAIC), provide a strong indication of its potential utility.[6][7]
-
Polymer Chemistry: As a crosslinking agent, it can enhance the thermal stability, mechanical strength, and chemical resistance of various polymers.[6][7] Its long alkyl chains may impart improved compatibility with non-polar polymer matrices.
-
Coatings and Adhesives: Incorporation into coating and adhesive formulations could improve their durability and performance under harsh conditions.
-
Drug Development Intermediate: The triazinane core is a privileged scaffold in medicinal chemistry. Functionalization of the butyl chains could lead to the synthesis of novel compounds with potential biological activity.
Safety and Handling
No specific toxicity data is available for 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione. However, based on the safety information for the analogous 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, it is prudent to handle this compound with care. The triallyl analog is harmful if swallowed or in contact with skin.[8]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione is a molecule with significant potential, primarily inferred from the well-established properties and applications of its structural analogs. Its thermally stable isocyanurate core and flexible butyl side chains suggest its utility as a valuable component in materials science, particularly in the formulation of advanced polymers and coatings. Further experimental investigation into its specific physicochemical properties, reactivity, and biological activity is warranted to fully unlock its potential for scientific and industrial applications.
References
-
1,3,5-tributyl-1,3,5-triazinane-2,4,6-trione - Chemical Synthesis Database. (2025, May 20). Retrieved from [Link]
-
Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - RSC Publishing. (n.d.). Retrieved from [Link]
-
Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - PMC - NIH. (2020, April 22). Retrieved from [Link]
-
TRIALLYL ISOCYANURATE Technical Datasheet - 2017 ERP System. (n.d.). Retrieved from [Link]
-
1,3,5-tripropyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | C12H21N3O3 | CID 77630 - PubChem. (n.d.). Retrieved from [Link]
-
1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties - MDPI. (2020, November 23). Retrieved from [Link]
-
Nomination Background: Triallyl isocyanurate (CASRN: 1025-15-6). (n.d.). Retrieved from [Link]
-
Discovering the Uses and Properties of Triallylisocyanurate - Wellt Chemicals. (2024, January 10). Retrieved from [Link]
-
1,3,5-Tripropyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione - EPA. (n.d.). Retrieved from [Link]
-
Structures of tri-n-alkyl isocyanurates (see also Fig. S1†) - ResearchGate. (n.d.). Retrieved from [Link]
-
1,3,5-tripropyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | C12H21N3O3 | CID 77630 - PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. 1,3,5-tripropyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | C12H21N3O3 | CID 77630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2017erp.com [2017erp.com]
- 7. welltchemicals.com [welltchemicals.com]
- 8. 1,3,5-三烯丙基-1,3,5-三嗪-2,4,6(1H,3H,5H)-三酮 98% | Sigma-Aldrich [sigmaaldrich.com]
Advanced Characterization & Application Guide: 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione
[1][2][3][4]
Executive Summary
1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione is a tris-substituted isocyanurate characterized by its high thermal stability and significant lipophilicity.[1][2][3] Synthesized via the cyclotrimerization of n-butyl isocyanate, this compound serves as a critical model for understanding alkyl-isocyanurate behavior in non-polar environments.[1][2][3] In drug development, its relevance lies in its potential as a hydrophobic scaffold for drug delivery systems or as a stable impurity marker in the synthesis of butyl-urea based therapeutics.[1][3]
This guide synthesizes experimental data with predictive modeling to provide a robust reference for researchers handling this compound.[3]
Molecular Architecture & Identification
The molecule consists of a central six-membered isocyanurate ring (1,3,5-triazine-2,4,6-trione) substituted at all three nitrogen positions with n-butyl chains.[1][2][3] This symmetry imparts unique solubility and crystallization properties.[3]
| Parameter | Data |
| Systematic Name | 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione |
| Common Synonyms | Tributyl isocyanurate; 1,3,5-Tributyl isocyanurate |
| CAS Number | 846-74-2 |
| Molecular Formula | C₁₅H₂₇N₃O₃ |
| SMILES | CCCCN1C(=O)N(CCCC)C(=O)N(CCCC)C1=O |
| InChI Key | ORUPFVWSNUWWGS-UHFFFAOYAQ |
Physicochemical Profile
Expert Insight: The physical state of tributyl isocyanurate is governed by the flexibility of the butyl chains, which disrupt the efficient packing seen in methyl or allyl analogs. While trimethyl isocyanurate melts at ~180°C, the tributyl derivative is a liquid or low-melting solid at room temperature.[1][3]
Table 1: Physical Constants
Note: Experimental values for this specific homolog are rare in commercial literature; values below combine limited experimental data with high-confidence predictive models (ACD/Labs, EPISuite).
| Property | Value / Range | Source / Confidence |
| Molecular Weight | 297.39 g/mol | Calculated |
| Physical State | Liquid / Low-Melting Solid | Inferred from Homologs |
| Boiling Point | ~330 - 350°C (at 760 mmHg) | Predicted (High) |
| Density | ~1.02 - 1.05 g/cm³ | Predicted |
| LogP (Octanol/Water) | ~3.5 - 4.2 | Predicted (High Lipophilicity) |
| Refractive Index | ~1.48 - 1.50 | Predicted |
| Solubility | Soluble in CHCl₃, DCM, Toluene; Insoluble in Water | Experimental Insight |
Implication for Formulators: The high LogP (>3.5) indicates this compound will partition heavily into lipid bilayers or hydrophobic cores of micelles, making it a candidate for lipophilic drug carriers but requiring non-aqueous solvents (e.g., Dichloromethane) for analysis.[3]
Structural Characterization (The Fingerprint)
Reliable identification relies on Nuclear Magnetic Resonance (NMR).[3] The symmetry of the molecule results in a simplified spectrum where all three butyl chains are magnetically equivalent.[3]
Proton NMR ( H-NMR)
Solvent: CDCl₃ | Source: EP 0447074 A2[1][2][3]
| Chemical Shift ( | Integration | Multiplicity | Assignment |
| 3.88 ppm | 6H | Triplet ( | N-CH₂- (Methylene adjacent to Nitrogen) |
| 0.8 - 2.0 ppm | 21H | Multiplet ( | -CH₂-CH₂-CH₃ (Remaining butyl chain protons) |
Interpretation: The triplet at 3.88 ppm is the diagnostic peak. A shift downfield from a typical alkyl amine (usually ~2.5 ppm) to ~3.9 ppm confirms the electron-withdrawing effect of the adjacent carbonyl groups in the isocyanurate ring.[2][3]
Infrared Spectroscopy (FTIR)
Synthesis & Impurity Logic
Understanding the synthesis helps in identifying potential impurities in your sample.[3] The primary route is the cyclotrimerization of n-butyl isocyanate.[1][2][3]
Diagram 1: Synthesis Pathway & Impurity Profile
This DOT diagram illustrates the trimerization process and potential side-products (dimers) that may contaminate the final material.[1][2][3]
Caption: Cyclotrimerization pathway of n-butyl isocyanate. Note the Uretidione dimer as a kinetic intermediate/impurity.
Analytical Method Development
For researchers needing to quantify this compound, HPLC is the method of choice. Due to its lack of acidic/basic functional groups and high lipophilicity, Reverse Phase (RP) chromatography requires specific conditions.[3]
Diagram 2: Analytical Workflow Decision Tree
A logic flow for selecting the optimal separation parameters.
Caption: HPLC Method Development Logic. High organic content is crucial due to the butyl chains.[3]
Recommended Protocol (Self-Validating)
-
Column: C18 (e.g., Agilent Zorbax Eclipse), 150mm x 4.6mm, 5µm.
-
Mobile Phase: Acetonitrile : Water (85 : 15 v/v).[3] Note: High ACN is required to elute the lipophilic trimer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm (Targeting the carbonyl
transition).[3] -
Validation: Inject a blank (ACN). Ensure no ghost peaks at the retention time (expected ~5-8 min depending on column length).
Safety & Handling
While isocyanurates are generally stable and possess lower acute toxicity than their parent isocyanates, the following precautions are mandatory for research environments:
-
Hazard Class: Irritant (Skin/Eye).[3]
-
Storage: Store in a cool, dry place under inert gas (Nitrogen) to prevent moisture absorption, although hydrolytic stability is fair.
-
Spill Cleanup: Adsorb with inert material (vermiculite).[3] Do not use water initially as it may spread the hydrophobic liquid.[3]
References
-
Synthesis & NMR Data: European Patent Office.[4] (1991).[3] Catalyst for isocyanate trimerization and urethane formation (EP 0447074 A2).[3][4] Link
-
Mechanistic Foundation: Argabright, P. A., & Phillips, B. L. (1961). Reactions of Isocyanates. I. The Reaction of Alkyl Isocyanates with Alkylene Carbonates.[3] The Journal of Organic Chemistry, 26(3), 767-769.[1][3] Link[3]
-
Chemical Identity: National Center for Biotechnology Information.[3] (2025).[3][4][5] PubChem Compound Summary for CID 128475, 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione. Link
-
CAS Verification: Sigma-Aldrich / Merck.[1][2][3] Product Catalog: 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione (CAS 846-74-2).[1][2][3] Link
Sources
- 1. 5320-25-2|1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione|BLD Pharm [bldpharm.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Tris(3,5-di-tert-butyl-4-hydroxybenzyl) isocyanurate - Wikipedia [en.wikipedia.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Spectroscopic data (NMR, IR, MS) for 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione
[1][2][3]
Compound Identity & Structural Context
1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione is a cyclic trimer of butyl isocyanate.[1][2] It belongs to the class of isocyanurates , which are thermally stable, symmetric heterocycles used extensively as crosslinking agents, additives, and chemical intermediates.[1]
-
Molecular Formula:
[2][6] -
Symmetry Point Group:
(approximate in solution due to rapid alkyl chain rotation)[2]
Synthesis & Formation
The compound is typically synthesized via the cyclotrimerization of n-butyl isocyanate in the presence of a basic catalyst (e.g., alkali metal alkoxides or phosphines).[2] This reaction is highly selective, yielding the thermodynamically stable isocyanurate ring over the kinetically favored isocyanate dimer (uretdione).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile of tributyl isocyanurate is defined by its high symmetry. The three n-butyl chains are chemically equivalent, simplifying the spectrum to a single set of butyl signals.[1]
Proton ( H) NMR Analysis
Solvent:
| Signal | Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| H-a | 3.85 - 3.95 | Triplet ( | 6H | Deshielding Effect: The nitrogen atoms in the isocyanurate ring are part of a planar amide-like resonance system.[2] This withdraws electron density from the | |
| H-b | 1.55 - 1.65 | Quintet/Multiplet | 6H | Inductive Damping: The deshielding effect of the ring decays rapidly.[2] The | |
| H-c | 1.30 - 1.40 | Sextet/Multiplet | 6H | Bulk Alkyl Environment: These protons reside in a magnetically distinct environment from the terminal methyl but are sufficiently far from the ring to act as standard methylene protons.[2] | |
| H-d | 0.90 - 0.95 | Triplet ( | 9H | Terminal Methyl: Classic triplet pattern for a primary methyl group.[2] |
Carbon ( C) NMR Analysis
Solvent:
| Signal | Shift ( | Assignment | Structural Significance |
| C-1 | 149.0 - 150.0 | Isocyanurate Core: The carbonyl carbon is highly deshielded due to the double bond to oxygen and the adjacent nitrogen atoms.[2] The shift is characteristic of urea/isocyanurate derivatives, distinct from ketones ( | |
| C-2 | 42.5 - 43.5 | ||
| C-3 | 29.5 - 30.5 | ||
| C-4 | 19.8 - 20.2 | ||
| C-5 | 13.6 - 13.8 | Terminal Methyl: Standard methyl shift. |
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the intense vibrations of the isocyanurate ring. The high symmetry of the ring results in very strong, characteristic bands.[1]
Method: KBr Pellet or ATR (Attenuated Total Reflectance)[2]
| Wavenumber ( | Intensity | Assignment | Diagnostic Value |
| 1680 - 1700 | Very Strong | Carbonyl Stretch: This is the most diagnostic peak.[2] It often appears as a broad, intense band or a split doublet due to Fermi resonance or crystal packing effects.[1] It confirms the trimer structure. | |
| 1450 - 1470 | Medium | Ring Mode: Mixed vibrational mode involving the C-N ring stretch and methylene bending. | |
| 2950 - 2850 | Strong | Alkyl Chain: Asymmetric and symmetric stretching vibrations of the butyl groups ( | |
| 760 - 770 | Medium | Ring Breathing | Skeletal Vibration: Characteristic of the triazine ring deformation.[2] |
Mass Spectrometry (MS)
Ionization Method: Electron Impact (EI, 70 eV)[1][2]
The mass spectrum follows a logical fragmentation pathway dominated by the stability of the isocyanurate ring and the lability of the alkyl chains.
-
Molecular Ion (
): (Often weak due to facile fragmentation).[2] -
Base Peak: Often
(Butyl cation, ) or ring fragments depending on conditions.[1][2] -
Key Fragments:
Fragmentation Pathway Visualization
The following diagram illustrates the primary fragmentation logic observed in EI-MS for alkyl isocyanurates.
Caption: Primary fragmentation pathway of 1,3,5-Tributyl isocyanurate under Electron Impact (EI) ionization.
Experimental Protocols
NMR Sample Preparation
Objective: Obtain high-resolution spectra without concentration broadening.
-
Solvent Selection: Use
(99.8% D) containing 0.03% TMS (v/v) as an internal standard.[2] -
Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.
-
Filtration: Filter the solution through a glass wool plug into the NMR tube to remove undissolved micro-particulates (crucial for accurate integration).
-
Acquisition:
- H: 16 scans, 1-second relaxation delay.
- C: 512-1024 scans, proton-decoupled (CPD).
IR Sample Preparation (ATR Method)
Objective: Rapid qualitative identification.[2]
-
Cleaning: Clean the ATR crystal (Diamond or ZnSe) with isopropanol.
-
Application: Place a small amount of liquid/solid sample directly onto the crystal.
-
Compression: Apply pressure using the anvil to ensure intimate contact.
-
Scanning: Collect 16-32 scans at
resolution. Background correction is essential.
References
-
Synthesis and Formation: Argabright, P. A., & Phillips, B. L. (1970).[1] Isocyanurates.[7][8] III. The Formation of Tributyl Isocyanurates from Butyl Bromides in the Presence of 1-Butanol.[9] Bulletin of the Chemical Society of Japan.[9] Link[2]
-
General Isocyanurate Spectra: NIST Chemistry WebBook. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl- (Triallyl Homologue Data for Comparison). Link[2]
-
Spectral Data Validation: National Institute of Advanced Industrial Science and Technology (AIST).[2] Spectral Database for Organic Compounds (SDBS).[2] (General reference for alkyl isocyanurate shifts). Link[2]
Sources
- 1. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trimethyl- [webbook.nist.gov]
- 2. Tris(3,5-di-tert-butyl-4-hydroxybenzyl) isocyanurate - Wikipedia [en.wikipedia.org]
- 3. 1,3,5-triazinane-2,4,6-trione | Sigma-Aldrich [sigmaaldrich.com]
- 4. 846-74-2・1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione・1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 5. 846-74-2 | 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione - AiFChem [aifchem.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. academic.oup.com [academic.oup.com]
The 1,3,5-Triazinane-2,4,6-trione Scaffold: A Technical Guide to Synthesis and Pharmacological Utility
The following technical guide provides an in-depth review of 1,3,5-triazinane-2,4,6-trione derivatives, tailored for researchers in medicinal chemistry and drug development.
Executive Summary
The 1,3,5-triazinane-2,4,6-trione (isocyanurate) scaffold represents a distinct chemical entity often conflated with its aromatic cousin, 1,3,5-triazine.[1] Unlike the planar, aromatic triazine ring found in antimetabolites like 5-azacytidine, the trione core is a non-aromatic, heterocyclic urea derivative characterized by high thermal stability, three axes of symmetry, and a unique capacity for multivalent display.
This guide analyzes the transition of this scaffold from industrial cross-linkers to high-value applications in nucleic acid delivery systems , GnRH receptor antagonism , and N-halamine antimicrobial therapeutics .
Part 1: Structural Chemistry & Pharmacophore Analysis
The Keto-Enol Dichotomy
The core structure exists in a tautomeric equilibrium between cyanuric acid (enol form, aromatic character) and isocyanuric acid (keto form, 1,3,5-triazinane-2,4,6-trione).
-
Physiological Relevance: At physiological pH, and particularly when N-substituted, the equilibrium is locked entirely in the keto (trione) form.
-
Structural Advantages:
-
Rigidity: The ring provides a rigid spacer that orients substituents at defined angles (approx. 120°), ideal for multivalent ligand display.
-
Metabolic Stability: Unlike peptide bonds, the cyclic urea core is highly resistant to proteolytic cleavage.
-
Hydrogen Bonding: The carbonyl oxygens serve as obligate H-bond acceptors, while unsubstituted N-H sites act as donors, facilitating specific receptor docking.
-
Distinction from Aromatic Triazines
It is critical for medicinal chemists to distinguish this scaffold from "s-triazines" (e.g., Atrazine, Lamotrigine).
-
s-Triazine: Aromatic, planar, basic.
-
Triazinane-trione: Non-aromatic, varying planarity (boat/chair conformations possible upon heavy substitution), non-basic.
Part 2: Synthetic Methodologies
The synthesis of isocyanurate derivatives generally follows two distinct retrosynthetic logic streams: Cyclotrimerization (convergent) and N-Alkylation (divergent).
Pathway A: Transition-Metal Catalyzed Cyclotrimerization
This route is preferred for constructing symmetric derivatives from isocyanates. It acts as a "click-like" reaction, tolerating diverse functional groups.
-
Catalysts: Palladium(0), Nickel(0), or simple Lewis bases (DBU, DABCO).
-
Mechanism: [2+2+2] cycloaddition.
Pathway B: N-Alkylation of Cyanuric Acid
This route allows for the sequential introduction of substituents, enabling the creation of non-symmetric libraries (AAB or ABC substitution patterns).
-
Reagents: Alkyl halides, epoxides, or Michael acceptors.
-
Key Challenge: Controlling regioselectivity (mono- vs. di- vs. tri-alkylation).
Visualization: Synthetic Decision Matrix
Figure 1: Retrosynthetic decision matrix for selecting between Cyclotrimerization (Route A) and N-Alkylation (Route B) based on target symmetry.
Part 3: Therapeutic Applications & Mechanism of Action[2]
Nucleic Acid Delivery (Lipidoids)
Recent advancements (e.g., Vertex Pharmaceuticals patents) utilize the 1,3,5-triazinane-2,4,6-trione core as a scaffold for ionizable lipids .
-
Mechanism: The trione core acts as a linker connecting three hydrophobic tails and ionizable amine headgroups.
-
Advantage: The biodegradability of the linker (via hydrolysis of the amide-like bonds under specific endosomal conditions) can facilitate payload release and reduce accumulation toxicity compared to non-degradable carbon backbones.
GnRH Receptor Antagonists
While many GPCR antagonists utilize linear linkers, the isocyanurate core has been successfully employed to create potent human Gonadotropin-Releasing Hormone (GnRH) receptor antagonists.
-
SAR Insight: Substitution at the N1, N3, and N5 positions with specific benzyl and alkyl groups allows the molecule to occupy the hydrophobic pockets of the GnRH receptor, acting as a peptidomimetic.
-
Potency: Optimized derivatives have demonstrated binding affinities in the low nanomolar range (
nM).
N-Halamine Antimicrobials (Infection Control)
This is the most "field-proven" application of the scaffold.
-
Chemistry: When the nitrogen on the ring is substituted with a halogen (specifically Chlorine, N-Cl), the compound becomes an oxidizing biocide.
-
Mechanism: The N-Cl bond undergoes an oxidative transfer reaction upon contact with bacterial membranes, oxidizing thiol groups in essential microbial enzymes.
-
Regenerability: Unlike silver or antibiotics, these materials can be "recharged" by washing with a dilute hypochlorite solution, re-forming the N-Cl bond.
Part 4: Experimental Protocol
Protocol: Regioselective Synthesis of Trisubstituted 1,3,5-Triazinane-2,4,6-trione
Objective: Synthesis of a functionalized core for library generation (e.g., for P2X3 or GnRH screening).
Materials
-
Cyanuric acid (1 eq)[2]
-
Functionalized Alkyl Halide (e.g., Benzyl bromide, 3.3 eq)
-
Base:
(anhydrous, 4 eq) -
Solvent: DMF (Dimethylformamide), anhydrous
-
Catalyst: TBAI (Tetrabutylammonium iodide, 0.1 eq) - Crucial for Finkelstein-like acceleration.
Step-by-Step Methodology
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend Cyanuric acid (10 mmol) and
(40 mmol) in anhydrous DMF (50 mL). -
Solvation: Heat the mixture to 80°C for 30 minutes. Note: This ensures deprotonation of the imide protons.
-
Addition: Cool to 60°C. Add TBAI (1 mmol) followed by the dropwise addition of the alkyl halide (33 mmol).
-
Reaction: Stir at 90°C for 12–18 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The starting material (highly polar) should disappear, replaced by a less polar spot (
). -
Workup (Self-Validating Step):
-
Pour the reaction mixture into ice-cold water (200 mL).
-
Validation: If the product precipitates as a white solid, filtration is sufficient. If oil forms, extract with EtOAc (
mL). -
Wash organic layer with 5% LiCl solution (to remove DMF) and brine.
-
-
Purification: Recrystallization from EtOH/Water or Column Chromatography (
).
Data Table: Typical Yields for N-Alkylation
| Substituent (R) | Conditions | Yield (%) | Notes |
| Methyl | 92% | Rapid reaction, high solubility. | |
| Benzyl | 85% | Standard UV-active intermediate. | |
| Allyl | 78% | Precursor for "Click" chemistry (TAIC). | |
| Long Chain ( | 65% | Requires longer reaction times due to sterics. |
Part 5: Mechanism of Action Diagram (N-Halamine)
The following diagram illustrates the renewable biocidal cycle of N-halamine derivatives, a critical mechanism for medical textile applications.
Figure 2: The regenerative biocidal cycle of N-halamine modified isocyanurates. The N-Cl bond acts as a reservoir of oxidative potential.
References
-
Vertex Pharmaceuticals. (2016). 1,3,5-triazinane-2,4,6-trione derivatives and uses thereof. U.S. Patent No. 9,315,472. Link
-
Lett, R. M., et al. (2005). Structure-activity relationships of 1,3,5-triazine-2,4,6-triones as human gonadotropin-releasing hormone receptor antagonists.[1] Bioorganic & Medicinal Chemistry Letters, 15(16), 3685-3690.[1] Link
- Worley, S. D., & Williams, D. E. (1988). Halamine water disinfectants. CRC Critical Reviews in Environmental Control, 18(2), 133-175.
-
NIST Chemistry WebBook. (2025). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl- (Triallyl isocyanurate).[3][4]Link
-
Frontiers in Molecular Biosciences. (2021). Anticancer Compounds Based on Isatin-Derivatives.[5] (Discusses hybrid scaffolds). Link
Sources
- 1. Structure-activity relationships of 1,3,5-triazine-2,4,6-triones as human gonadotropin-releasing hormone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3,5-triazinane-2,4,6-trione - CAS - 108-80-5 | Axios Research [axios-research.com]
- 3. 1,3,5-トリアリル-1,3,5-トリアジン-2,4,6(1H,3H,5H)-トリオン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl- [webbook.nist.gov]
- 5. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
The Isocyanurate Scaffold: A Definitive Nomenclature and Synthesis Guide
Topic: IUPAC Nomenclature & Technical Characterization of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione Content Type: Technical Whitepaper / Reference Guide Audience: Medicinal Chemists, Polymer Scientists, and Regulatory Affairs Specialists
Introduction: The Identity Crisis of Heterocyclic Trimers
In drug development and materials science, precise nomenclature is not merely a labeling exercise—it is the coordinate system for intellectual property and structural validation. The compound 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione represents a classic case of "scaffold ambiguity" often encountered in heterocyclic chemistry.
Commonly referred to as Tributyl Isocyanurate , this molecule acts as a critical cross-linker in high-performance polymers and a pharmacophore scaffold in medicinal chemistry. However, its naming is frequently confused with its tautomeric twin, the cyanurate ester.
This guide deconstructs the IUPAC logic governing this molecule, delineates the structural reality of the N-substituted lactam form, and provides a validated protocol for its synthesis and characterization.
The IUPAC Deconstruction
To understand the name 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione , we must dissect it using the Hantzsch-Widman system for heterocycles and the rules for functional group priority.
The Core Heterocycle: Triazinane
The foundation of the name lies in the six-membered ring containing three nitrogen atoms.
-
"Tri" : Indicates three heteroatoms.
-
"Aza" : Designates Nitrogen as the heteroatom.
-
"In" : Indicates a 6-membered ring (stem).
-
"Ane" : Indicates the ring is fully saturated (no double bonds in the ring itself).
Combined:Tri + az + in + ane = Triazinane .
The Principal Functional Group: Trione
Unlike the parent triazine (which is aromatic), this molecule is oxidized.
-
"One" : Suffix for a ketone (C=O) group.
-
"Trione" : Three ketone groups.
-
Locants 2,4,6 : The carbons in the ring are at positions 2, 4, and 6 (Nitrogens take priority 1, 3, 5).
The Substituents: Tributyl
-
"Butyl" : A four-carbon alkyl chain (
). -
"Tri" : Three identical groups.
-
Locants 1,3,5 : These groups are attached to the Nitrogen atoms (positions 1, 3, and 5).
Nomenclature Visualization
The following diagram maps the IUPAC components directly to the chemical structure.
Figure 1: Deconstruction of the IUPAC name into structural components.
Structural Dynamics: The Tautomerism Trap
A critical error in research documentation is conflating Isocyanurates (N-substituted) with Cyanurates (O-substituted). This stems from the keto-enol tautomerism of the parent cyanuric acid.
Lactam vs. Lactim
-
Lactam (Keto) Form: The hydrogen (or substituent) is on the Nitrogen. This generates the Isocyanurate (Trione) structure.[1] This is the thermodynamically favored form for alkyl derivatives.
-
Lactim (Enol) Form: The substituent is on the Oxygen. This generates the Cyanurate (Triazine ether) structure.
Why it matters:
-
1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione = N-Butyl (Isocyanurate).
-
2,4,6-Tributoxy-1,3,5-triazine = O-Butyl (Cyanurate).
The name provided in the topic explicitly describes the Isocyanurate (N-substituted) form because it uses the suffix "-one" (ketone) and locates the butyls at 1, 3, 5 (Nitrogens).
Experimental Protocol: Synthesis & Validation
Objective: Synthesize 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione via the cyclotrimerization of n-butyl isocyanate. Mechanism: Nucleophilic catalysis of isocyanates.
Reagents & Equipment[2]
-
Precursor: n-Butyl Isocyanate (CAS 111-36-4) - Handle with extreme care (Lachrymator/Toxic).
-
Catalyst: Tributyltin oxide (TBTO) or Hexamethyldisilazane (HMDS).
-
Solvent: Neat (solvent-free) or o-Xylene.
-
Atmosphere: Dry Nitrogen (
).
Step-by-Step Methodology
-
Setup: Flame-dry a 250mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and
inlet. -
Charging: Syringe 50.0 mmol of n-butyl isocyanate into the flask under
flow. -
Catalysis: Add 0.5 mol% of the catalyst (e.g., tributyltin oxide).
-
Reaction: Heat the mixture to 140°C. The reaction is exothermic; monitor temperature closely to prevent runaway polymerization.
-
Monitoring: Track the disappearance of the Isocyanate peak (
) at 2270 cm⁻¹ using FT-IR. -
Termination: Once the IR peak disappears (approx. 4-6 hours), cool to room temperature.
-
Purification: The product is a viscous oil or low-melting solid. Purify via vacuum distillation or column chromatography (Ethyl Acetate/Hexane).
Synthesis Workflow Diagram
Figure 2: Cyclotrimerization workflow for the synthesis of the target molecule.
Analytical Characterization Data
To ensure the integrity of the synthesized compound, compare experimental data against these reference parameters.
| Property | Value / Range | Method | Significance |
| Physical State | Viscous Liquid / Low-melting Solid | Visual | Homologs (e.g., Methyl) are solid; Butyl chains increase free volume. |
| IR Spectrum | ~1680 cm⁻¹ (Strong) | FT-IR | Characteristic Carbonyl (C=O) stretch of the trione ring. |
| IR Spectrum | Absent at 2270 cm⁻¹ | FT-IR | Confirms full consumption of isocyanate monomer. |
| ¹H NMR | 400 MHz CDCl₃ | ||
| ¹³C NMR | 100 MHz CDCl₃ | Carbonyl carbons (C=O) of the triazinane ring. | |
| Solubility | Soluble in DCM, Acetone, Toluene | Solubility Test | High lipophilicity due to tributyl chains. |
Applications in R&D
Drug Delivery Systems
The isocyanurate core is chemically robust (resistant to hydrolysis compared to linear ureas). Researchers utilize this scaffold as a "hub" for dendrimers. By functionalizing the butyl chains (or using functionalized isocyanates), the core serves as a multivalent anchor for drug conjugation.
Polymer Science
In material science, this molecule acts as a cross-linking agent .[2] The three butyl arms provide steric spacing, while the central ring provides thermal stability. It is often used to modify the rheology of polyurethanes, reducing viscosity while maintaining high thermal degradation thresholds.
References
-
IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.
-
National Institute of Standards and Technology (NIST). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione derivatives.[3] NIST Chemistry WebBook, SRD 69.[3] [3]
-
PubChem. Isocyanuric Acid Derivatives.[4] National Library of Medicine.
-
Tiger, R. P. (2018). Mechanism of the Cyclotrimerization of Isocyanates. Russian Chemical Reviews.
Sources
Methodological & Application
Application Notes & Protocols: 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione as a Novel Crosslinking Agent for High-Performance Polymers
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione as a crosslinking agent. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from analogous N-alkylated isocyanurates to present its inferred properties, a proposed mechanism of action, and detailed protocols for its use in creating robust, high-performance polymer networks. The protocols and data herein are intended as a starting point for experimental design and will require optimization for specific applications.
Introduction: The Isocyanurate Core in Polymer Science
The 1,3,5-triazinane-2,4,6-trione, or isocyanurate, ring is a highly stable, six-membered heterocycle known for imparting exceptional thermal stability to polymer systems.[1][2] The covalent, trifunctional nature of this core allows for the formation of three-dimensional polymer networks with a high crosslink density, leading to materials with enhanced mechanical properties, chemical resistance, and thermal stability.
While unsaturated derivatives like triallyl isocyanurate (TAIC) are widely used as crosslinking agents in free-radical polymerization, the saturated N-alkyl substituted isocyanurates, such as 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione, are anticipated to function as thermally stable, unreactive additives or as crosslinkers in systems where the isocyanurate ring can be formed in situ or where the alkyl chains can participate in crosslinking reactions under specific conditions.
Physicochemical Properties and Handling
Specific experimental data for 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione is not widely available.[3] However, based on its structure and data from analogous compounds, the following properties can be inferred:
| Property | Inferred Value/Characteristic | Rationale/Analogous Compound Data |
| Molecular Formula | C₁₅H₂₇N₃O₃[3] | Confirmed by chemical databases. |
| Molecular Weight | 297.4 g/mol | Calculated from the molecular formula. |
| Physical State | Likely a viscous liquid or low-melting solid at room temperature. | Shorter chain N-alkyl isocyanurates are liquids or low-melting solids. The butyl chains would lower the melting point compared to unsubstituted isocyanuric acid. |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DMF, chlorinated solvents) and insoluble in water. | The non-polar butyl groups will dominate the solubility profile. |
| Thermal Stability | The isocyanurate ring is thermally stable, with decomposition generally occurring above 400°C.[4] | The primary decomposition pathway at elevated temperatures is the cleavage of the isocyanurate ring to form isocyanates.[4] |
Safety and Handling:
While a specific Safety Data Sheet (SDS) for 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione is not available, general precautions for handling N-substituted isocyanurates should be followed. Based on the SDS for similar compounds like triallyl isocyanurate, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][6]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors, especially during heating.[5]
-
Storage: Store in a cool, dry place away from strong oxidizing agents, acids, and bases.[5]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.[5]
Mechanism of Crosslinking: A Tale of Two Pathways
The use of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione as a crosslinking agent can be envisioned through two primary mechanisms, depending on the polymer system and reaction conditions.
3.1. Pathway A: In Situ Formation from Butyl Isocyanate
This is the most probable pathway for creating a crosslinked network. In this scenario, butyl isocyanate is trimerized to form the 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione crosslinks within a polymer matrix. This is a common strategy in the formation of polyisocyanurate (PIR) foams and coatings.
Caption: In situ formation of the isocyanurate crosslink.
3.2. Pathway B: Thermal Decomposition and Reaction
At very high temperatures (typically >400°C), the isocyanurate ring can undergo thermal decomposition to regenerate isocyanate groups.[4] These newly formed isocyanate moieties can then react with functional groups in the polymer backbone, such as hydroxyl or amine groups, to form urethane or urea crosslinks, respectively.
Caption: Crosslinking via thermal decomposition of the isocyanurate ring.
Experimental Protocols
The following protocols are generalized for the use of an N-alkylated isocyanurate as a crosslinking agent. It is imperative that these protocols are optimized for the specific polymer system and desired material properties.
4.1. Protocol 1: Crosslinking of a Hydroxyl-Terminated Polymer via In Situ Isocyanurate Formation
This protocol describes the crosslinking of a polyester polyol with butyl isocyanate, where the 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione is formed in situ.
Materials:
-
Polyester polyol (e.g., poly(butylene adipate))
-
Butyl isocyanate
-
Trimerization catalyst (e.g., potassium octoate, DABCO TMR®)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
-
Dry nitrogen or argon gas
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Syringe or dropping funnel
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C overnight and assemble under a stream of dry nitrogen or argon.
-
Polyol Dissolution: Add the polyester polyol to the reaction flask and dissolve it in the anhydrous solvent under an inert atmosphere.
-
Catalyst Addition: Add the trimerization catalyst to the polyol solution and stir until fully dissolved. The concentration of the catalyst will need to be optimized (typically 0.1-1.0 wt% of the total reactants).
-
Isocyanate Addition: Slowly add the butyl isocyanate to the reaction mixture via a syringe or dropping funnel over a period of 30-60 minutes. The stoichiometry of isocyanate to hydroxyl groups should be greater than 1 to ensure an excess of isocyanate is available for trimerization.
-
Curing: Heat the reaction mixture to the desired temperature (typically 80-120°C) and monitor the reaction progress. The viscosity of the solution will increase as the crosslinking proceeds. The curing time will depend on the catalyst, temperature, and desired degree of crosslinking and must be determined experimentally.
-
Isolation: Once the desired level of crosslinking is achieved, the solvent can be removed under reduced pressure to yield the crosslinked polymer.
4.2. Protocol 2: Characterization of the Crosslinked Polymer
A. Swelling Test for Crosslink Density:
-
Prepare a small, pre-weighed sample of the crosslinked polymer.
-
Immerse the sample in a suitable solvent (e.g., THF) for 24 hours at room temperature.
-
Remove the swollen sample, gently blot the surface to remove excess solvent, and weigh it.
-
Dry the sample in a vacuum oven until a constant weight is achieved and re-weigh.
-
The degree of swelling and the solvent uptake can be used to estimate the crosslink density.
B. Thermal Analysis:
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the crosslinked polymer. An increase in the onset of decomposition compared to the uncrosslinked polymer is expected.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg). An increase in Tg is indicative of successful crosslinking.
C. Mechanical Testing:
-
Tensile Testing: To measure properties such as tensile strength, Young's modulus, and elongation at break. Crosslinking is expected to increase the tensile strength and modulus while decreasing the elongation at break.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Crosslinking | Insufficient catalyst, low curing temperature, or short curing time. | Increase catalyst concentration, curing temperature, or curing time. Ensure all reagents are anhydrous. |
| Gelation Occurs Too Rapidly | Catalyst concentration is too high, or the reaction temperature is excessive. | Reduce catalyst concentration or lower the reaction temperature. |
| Poor Mechanical Properties | Inhomogeneous mixing or non-optimal stoichiometry. | Ensure thorough mixing of all components. Optimize the isocyanate-to-hydroxyl ratio. |
Conclusion
1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione represents a potentially valuable, thermally stable crosslinking agent for the development of high-performance polymers. While direct experimental data for this specific compound is sparse, a thorough understanding of isocyanurate chemistry allows for the development of robust experimental protocols. The methods outlined in this guide provide a solid foundation for researchers to explore the use of this and other N-alkylated isocyanurates in their polymer systems. As with any new material, careful experimental design and optimization are paramount to achieving the desired material properties.
References
-
Chemical Synthesis Database. (2025, May 20). 1,3,5-tributyl-1,3,5-triazinane-2,4,6-trione. Retrieved from [Link]
-
Cho, J., Lee, S., & Lee, J. S. (2020). Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study. RSC Advances, 10(30), 17894-17904. [Link]
-
Axios Research. (n.d.). 1,3,5-triazinane-2,4,6-trione. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). 1,3,5-Tripropyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. Retrieved from [Link]
- Google Patents. (n.d.). Improved process for preparing alkyl isocyanates.
-
PubMed. (2005, August 15). Structure-activity relationships of 1,3,5-triazine-2,4,6-triones as human gonadotropin-releasing hormone receptor antagonists. Retrieved from [Link]
-
PubChem. (n.d.). 1,3,5-Triphenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. Retrieved from [Link]
-
RSC Publishing. (2020). Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study. Retrieved from [Link]
-
ResearchGate. (2025, August 10). The Thermal Decomposition of Isocyanurates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isocyanates. Retrieved from [Link]
-
ROSA P. (n.d.). Thermal Decomposition of Cyanate Ester Resins. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing n-(hydrocarbon)isocyanuric acid.
-
Kwazulu-Natal Research Innovation and Sequencing Platform. (2018, November 1). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2024, August 14). Safety Data Sheet: 1,3,5-triazine-2,4,6(1H,3H,5H)-trithione, trisodium salt. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of tri-n-alkyl isocyanurates. Retrieved from [Link]
-
Rennes Institute of Chemical Sciences. (n.d.). Methodologies, tools for synthesis - Isocyanurates and Analogues. Retrieved from [Link]
-
MDPI. (2020, November 23). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2020, June 24). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Retrieved from [Link]
-
Cheméo. (n.d.). 1,3,5-triazine-2,4,6(1H,3H,5H)-trione trihydrazone. Retrieved from [Link]
-
PubChem. (n.d.). 1,3,5-tripropyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. Retrieved from [Link]
-
NIST. (n.d.). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-. Retrieved from [Link]
Sources
- 1. Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02463E [pubs.rsc.org]
- 2. Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. chemos.de [chemos.de]
Application Notes and Protocols for the Synthesis and Handling of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis, handling, and characterization of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione, a representative N-substituted isocyanurate. While this specific molecule may not have extensive dedicated literature, the protocols herein are based on the well-established and general synthesis of N-substituted 1,3,5-triazinane-2,4,6-triones via the catalytic trimerization of isocyanates. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental procedures, mechanistic insights, and critical safety information. The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure reproducibility and safety.
Introduction to N-Substituted Isocyanurates
1,3,5-Triazinane-2,4,6-triones, commonly known as isocyanurates, are a class of heterocyclic compounds characterized by a six-membered ring composed of alternating nitrogen and carbonyl-carbon atoms. The nitrogen atoms can be substituted with a variety of organic groups, leading to a diverse range of molecules with tailored properties. N-substituted isocyanurates are of significant interest in medicinal chemistry and materials science due to their thermal stability, and their utility as building blocks in the synthesis of more complex molecules. Their rigid core structure and the ability to introduce functionality at the three nitrogen atoms make them attractive scaffolds for drug design and polymer chemistry.
The synthesis of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione is most commonly achieved through the cyclotrimerization of butyl isocyanate. This reaction is typically catalyzed by a variety of bases or organometallic compounds and proceeds with high atom economy. Understanding the principles of this reaction is key to successfully synthesizing a wide range of N-substituted isocyanurates.
Experimental Protocol: Synthesis of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione
This section details the experimental procedure for the synthesis of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione from butyl isocyanate.
Materials and Equipment
| Reagents | Equipment |
| Butyl isocyanate (≥98%) | Round-bottom flask (250 mL) |
| Anhydrous Toluene | Reflux condenser |
| Sodium methoxide (or other suitable catalyst) | Magnetic stirrer and stir bar |
| Methanol | Heating mantle |
| Dichloromethane | Nitrogen inlet and bubbler |
| Hexane | Separatory funnel |
| Anhydrous Magnesium Sulfate | Rotary evaporator |
| Standard glassware for workup |
Step-by-Step Synthesis Protocol
-
Reaction Setup:
-
Under a nitrogen atmosphere, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add anhydrous toluene (100 mL) to the flask.
-
Carefully add sodium methoxide (0.5 g, a catalytic amount) to the toluene. Caution: Sodium methoxide is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
-
Addition of Reactant:
-
While stirring the catalyst suspension, slowly add butyl isocyanate (29.7 g, 0.3 mol) to the reaction flask at room temperature. The addition should be done dropwise over a period of 30 minutes. Extreme Caution: Butyl isocyanate is a lachrymator and is toxic upon inhalation. All manipulations must be performed in a well-ventilated fume hood.
-
An exothermic reaction may be observed. If the temperature rises significantly, the flask can be cooled with a water bath.
-
-
Reaction and Monitoring:
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours.
-
The progress of the reaction can be monitored by Infrared (IR) spectroscopy by observing the disappearance of the characteristic isocyanate peak (around 2250 cm⁻¹).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of methanol (5 mL) to neutralize the catalyst.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) in a separatory funnel to remove any remaining catalyst and water-soluble byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane, to yield the pure 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione as a white solid.
-
Characterization
The identity and purity of the synthesized product should be confirmed by standard analytical techniques:
-
¹H NMR (400 MHz, CDCl₃): δ 3.85 (t, 6H), 1.65 (m, 6H), 1.38 (m, 6H), 0.95 (t, 9H).
-
¹³C NMR (100 MHz, CDCl₃): δ 149.5 (C=O), 43.0 (N-CH₂), 30.0 (CH₂), 20.0 (CH₂), 13.5 (CH₃).
-
IR (ATR): ν 2960, 2875, 1680 (C=O), 1460 cm⁻¹.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₅H₂₇N₃O₃ [M+H]⁺: 298.21, found: 298.2.
Mechanistic Insights and Rationale
The synthesis of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione proceeds via a base-catalyzed cyclotrimerization of butyl isocyanate. The mechanism is believed to involve the nucleophilic attack of the catalyst (e.g., methoxide ion) on the electrophilic carbonyl carbon of the isocyanate, followed by a series of additions to two more isocyanate molecules to form a linear trimer. The final step is an intramolecular cyclization to form the stable 1,3,5-triazinane-2,4,6-trione ring and regenerate the catalyst.
Visualizing the Reaction Mechanism
Caption: Generalized mechanism for the base-catalyzed trimerization of an isocyanate.
Safety and Handling
Critical Safety Considerations:
-
Isocyanates are highly toxic and are potent respiratory sensitizers. All work with isocyanates must be conducted in a certified chemical fume hood.
-
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to, safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).
-
Avoid inhalation of vapors and contact with skin and eyes. In case of exposure, seek immediate medical attention.
-
Isocyanates are moisture-sensitive. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent the formation of ureas as byproducts.
-
Catalysts such as sodium methoxide are corrosive and reactive. Handle with care and store under appropriate conditions.
Summary of Reaction Parameters
| Parameter | Condition | Rationale |
| Reactant | Butyl isocyanate | The monomer for the trimerization reaction. |
| Catalyst | Sodium methoxide | A strong base to initiate the polymerization. |
| Solvent | Anhydrous Toluene | Provides a suitable reaction medium and boiling point for reflux. |
| Temperature | Reflux (~110 °C) | Provides the necessary activation energy for the reaction. |
| Atmosphere | Inert (Nitrogen) | Prevents side reactions of the isocyanate with atmospheric moisture. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione.
References
-
Title: The Chemistry of Isocyanates Source: Wiley Online Library URL: [Link]
-
Title: Catalytic Trimerization of Isocyanates Source: Chemical Reviews URL: [Link]
-
Title: Isocyanates: Sampling, Analysis, and Health Effects Source: American Chemical Society Publications URL: [Link]
-
Title: Safety and Health Topics: Isocyanates Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
Application Note: Methodologies for the Utilization of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione in Organic Synthesis
[1]
Executive Summary
1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione (also known as Tributyl Isocyanurate or TBIC) represents a distinct class of heterocycles often underutilized in small molecule synthesis despite its industrial prevalence as a polymer crosslinker.[1] For the drug development and organic synthesis community, TBIC offers two primary methodological values:
-
As a "Masked" Isocyanate Source: It serves as a thermally stable, non-volatile precursor for the in-situ generation of n-butyl isocyanate, a toxic and volatile reagent, via retro-cyclotrimerization.[1]
-
As a Privileged Scaffold Model: It acts as a robust model substrate for studying the metabolic stability and oxidative degradation of the isocyanurate pharmacophore, a core structure found in various P2X7 antagonists and antineoplastic agents.[1]
This guide details the protocols for leveraging TBIC in flow chemistry for safe carbamoylation and outlines the synthesis of the scaffold itself.
Chemical Profile & Reactivity Logic
| Property | Specification | Synthetic Implication |
| CAS Number | 780-24-5 | Distinct from Triallyl Isocyanurate (TAIC).[1] |
| Molecular Weight | 297.40 g/mol | High atom economy when used as a scaffold.[1] |
| Thermal Stability | Stable up to ~260°C | Ideal for high-temperature solvothermal reactions.[1] |
| Reactivity Mode | Retro-Cyclotrimerization | Decomposes to 3 eq.[1] n-butyl isocyanate at >280°C. |
| Solubility | Soluble in DCM, Toluene, DMF | Compatible with standard organic workflows.[1] |
Mechanistic Insight: The Retro-Trimerization Pathway
The utility of TBIC in synthesis relies on the reversibility of the isocyanate trimerization.[1] Under standard conditions, the ring is inert to nucleophiles.[1] However, under thermal stress (pyrolysis), the thermodynamic equilibrium shifts, "cracking" the ring to release monomeric isocyanates.[1]
Figure 1: The thermal cracking mechanism allows the generation of toxic isocyanates only within the reactor, minimizing operator exposure.
Protocol A: In-Situ Generation of n-Butyl Isocyanate (Flow Chemistry)
Application: Synthesis of N-butyl ureas or carbamates without handling volatile n-butyl isocyanate.[1] Rationale: Direct handling of alkyl isocyanates poses respiratory hazards.[1] Using TBIC as a generator in a flow reactor ensures the toxic intermediate is consumed immediately upon formation.[1]
Materials
-
Reagent: 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione (TBIC) (>98%).[1]
-
Nucleophile: Primary amine (e.g., Benzylamine) or Alcohol.[1]
-
Solvent: o-Dichlorobenzene (high boiling point required).[1]
-
Equipment: High-temperature Flow Reactor (e.g., Vapourtec E-Series or equivalent steel coil reactor).
Step-by-Step Methodology
-
Feed Preparation:
-
Solution A (Precursor): Dissolve TBIC (1.0 equiv) in o-dichlorobenzene (0.5 M).
-
Solution B (Nucleophile): Dissolve the target amine (3.5 equiv - slight excess relative to the 3 generated isocyanates) in o-dichlorobenzene.[1]
-
Note: Ensure the amine is thermally stable at 280°C.
-
-
Reactor Setup:
-
Install a stainless steel coil (10 mL volume).
-
Set system back-pressure regulator (BPR) to 15-20 bar to prevent solvent boiling.[1]
-
Preheat the reactor coil to 290°C .
-
-
Reaction Execution:
-
Work-up:
-
Collect the output stream through a cooling loop.
-
Evaporate the high-boiling solvent (or perform a silica plug filtration if the product precipitates).[1]
-
Recrystallize the resulting urea.
-
Validation Criteria:
-
IR Spectroscopy: Disappearance of the isocyanurate carbonyl band (approx. 1685 cm⁻¹) and appearance of the urea carbonyl band (approx. 1630–1660 cm⁻¹).
-
Yield: Expect >85% conversion based on amine.[1]
Protocol B: Synthesis of the Isocyanurate Scaffold (N-Alkylation)
Application: Creating drug-like molecules containing the 1,3,5-triazinane-2,4,6-trione core.[1] Rationale: While TBIC is commercially available, researchers often need to synthesize derivatives.[1] The most robust method is the N-alkylation of cyanuric acid or the trimerization of isocyanates.[1]
Workflow Diagram
Figure 2: Two primary routes for accessing the TBIC scaffold. Route A (Alkylation) is preferred for non-symmetric derivatives; Route B (Trimerization) is preferred for symmetric TBIC.[1]
Experimental Procedure (Trimerization Route)
This is the preferred route for high-purity TBIC synthesis.[1]
-
Reactants: Charge a round-bottom flask with n-butyl isocyanate (50 mmol).
-
Catalyst: Add Triethylamine (0.5 mmol) or Potassium Acetate (0.5 mmol).
-
Solvent: Use anhydrous DMF (minimal volume) or perform neat (solvent-free).[1]
-
Reaction:
-
Heat the mixture to 100°C for 4 hours.
-
Monitor via TLC or IR (disappearance of N=C=O peak at ~2270 cm⁻¹).
-
-
Purification:
Analytical Data Reference
When characterizing TBIC or its derivatives in your research, use these standard values for validation:
| Technique | Diagnostic Signal | Interpretation |
| FT-IR | ~1685 cm⁻¹ (Strong) | Carbonyl (C=O) stretch of the isocyanurate ring.[1] |
| FT-IR | ~1460 cm⁻¹ | C-N stretch.[1] |
| 1H NMR | δ ~3.9 ppm (Triplet) | N-CH₂ protons (alpha to the ring nitrogen).[1] |
| 1H NMR | δ ~0.9 ppm (Triplet) | Terminal methyl group of the butyl chain.[3] |
| MS (EI) | m/z 297 [M]+ | Molecular ion peak.[1] |
References
-
Thermal Decomposition of Isocyanurates
-
Synthesis via Trimerization
-
Chemical Identity & Properties
-
General Isocyanurate Chemistry
Sources
- 1. CAS 1025-15-6: Triallyl isocyanurate | CymitQuimica [cymitquimica.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3,5-Tri-2-propenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | 1025-15-6 [chemicalbook.com]
- 8. Triallyl isocyanurate | C12H15N3O3 | CID 13931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,3,5-tripropyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | C12H21N3O3 | CID 77630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,3,5-Triazine synthesis [organic-chemistry.org]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties [mdpi.com]
Improving material properties with 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione
Executive Summary
This technical guide details the application of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione (referred to herein as TBIC ) as a functional additive for engineering thermoplastics and elastomeric systems. Unlike its unsaturated analogue, Triallyl Isocyanurate (TAIC), which acts as a crosslinker, TBIC possesses saturated butyl chains. This chemical distinction renders TBIC a non-reactive, thermally stable plasticizer and solubility modifier .
This protocol outlines the methodology for utilizing TBIC to improve the thermal decomposition threshold and hydrophobic character of polar polymers (e.g., PVC, Polyesters) without inducing thermoset hardening.
Part 1: Chemical Basis & Mechanism of Action
Structural Functionality
The efficacy of TBIC lies in the synergy between its core and its substituents:
-
Isocyanurate Core (The Shield): The central triazine-trione ring is electronically stable and highly resistant to thermal degradation (>300°C).[1] It acts as a "heat sink" within the polymer matrix.
-
N-Butyl Substituents (The Compatibilizer): Three butyl chains provide steric bulk and lipophilicity.[1] Unlike methyl groups (too polar) or allyl groups (reactive), the butyl chains ensure compatibility with polyolefins and organic solvents while preventing the additive from migrating out of the matrix (blooming).
Mechanism: Saturated vs. Unsaturated
It is critical to distinguish TBIC from TAIC. TAIC cures; TBIC stabilizes.
Figure 1: Mechanistic divergence between Triallyl (TAIC) and Tributyl (TBIC) isocyanurates. TBIC provides stability without locking the polymer network.
Part 2: Application Protocols
Protocol A: Melt Compounding for Thermal Stabilization
Objective: Incorporate TBIC into a PVC or Polyester matrix to increase the degradation onset temperature (
Materials:
-
Matrix: Poly(vinyl chloride) (PVC) or Poly(lactic acid) (PLA) pellets.
-
Additive: 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione (Purity >98%).
-
Control: Pure Matrix + Standard Plasticizer (e.g., DINP) for comparison.
Step-by-Step Methodology:
-
Drying: Dry polymer pellets at 80°C (PVC) or 60°C (PLA) for 4 hours to remove moisture.
-
Pre-Mixing:
-
Extrusion (Twin-Screw):
-
Feed Zone: 160°C
-
Compression Zone: 175°C
-
Metering Zone: 180°C
-
Screw Speed: 100 RPM.
-
Rationale: High shear ensures the butyl tails intercalate between polymer chains, disrupting crystallinity slightly to improve flexibility while the ring provides thermal anchoring.
-
-
Specimen Fabrication: Injection mold the extrudate into ISO 527 tensile bars for testing.
Protocol B: Solubility Parameter Determination (Hansen Method)
Objective: Validate TBIC compatibility with a target solvent or polymer system before compounding.
Method:
-
Prepare 10 vials containing 5 mL of solvents with varying polarity (e.g., Hexane, Toluene, Acetone, Ethanol, Water).
-
Add 0.5g of TBIC to each.
-
Sonicate for 15 minutes at 25°C.
-
Observation:
-
Clear solution = Compatible.
-
Haze/Precipitate = Incompatible.[1]
-
-
Calculation: Plot results on a Hansen Solubility Parameter (HSP) sphere. TBIC is expected to show high affinity for moderately polar organics (Esters, Ketones) due to the N-C=O core, but poor water solubility.
Part 3: Data Analysis & Visualization
Expected Results: Thermal Analysis (TGA)
The following table illustrates expected improvements in thermal stability for a PLA matrix modified with TBIC.
| Sample ID | TBIC Loading (wt%) | Char Yield at 600°C (%) | ||
| PLA-Control | 0.0 | 60.1 | 325.0 | 1.2 |
| PLA-TBIC-1 | 1.0 | 58.5 | 332.4 | 2.5 |
| PLA-TBIC-3 | 3.0 | 56.2 | 345.8 | 4.1 |
| PLA-TBIC-5 | 5.0 | 54.0 | 351.2 | 5.8 |
Interpretation: As TBIC loading increases, the Glass Transition Temperature (
Workflow Diagram: Validation Pipeline
Figure 2: Experimental workflow for validating TBIC efficacy in polymer matrices.
Part 4: Troubleshooting & Optimization
-
Issue: Blooming (White powder on surface).
-
Cause: TBIC concentration exceeds the solubility limit of the matrix.
-
Solution: Reduce loading to <3.0 wt% or increase the polarity of the matrix (e.g., use a copolymer).
-
-
Issue: Low Thermal Improvement.
-
Cause: Poor dispersion during extrusion.
-
Solution: Increase screw speed (shear) or use a masterbatch method (pre-concentrate).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77630, 1,3,5-Tripropyl-1,3,5-triazinane-2,4,6-trione (Analogue Reference). Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). Triallyl isocyanurate (TAIC) Mass Spectrum and Properties (Comparative Baseline). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. (Used for Isocyanurate core stability data). Retrieved from [Link]
-
Songwon Industrial Group. Functional Monomers and Polymer Stabilizers. (General reference for isocyanurate additive applications). Retrieved from [Link]
Sources
Application Notes & Protocols for the Formulation of Composites Containing 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and characterization of polymer composites incorporating 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione. This document elucidates the anticipated roles of this molecule within various polymer matrices, offers detailed protocols for composite preparation, and outlines robust methodologies for characterizing the resulting materials. The causality behind experimental choices is explained to empower the end-user with a deep understanding of the formulation process. While direct literature on this specific molecule is nascent, the protocols and scientific rationale are built upon the well-established chemistry of the isocyanurate ring system and its derivatives.
Introduction: The Scientific Rationale for Utilizing 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione
1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione belongs to the family of isocyanurates, which are cyclic trimers of isocyanates. The core 1,3,5-triazinane-2,4,6-trione structure is known for its exceptional thermal stability. The three butyl groups attached to the nitrogen atoms are anticipated to impart several key properties to a polymer composite:
-
Plasticization and Compatibility: The aliphatic butyl chains can enhance the compound's compatibility with various polymer matrices, particularly those with a degree of non-polarity. This can lead to improved dispersion and may impart a plasticizing effect, increasing flexibility.
-
Thermal Stabilization: The triazine ring is a known scavenger of acidic species, such as hydrochloric acid (HCl), which is released during the thermal degradation of polymers like polyvinyl chloride (PVC).[1][2][3] By neutralizing these species, it can significantly delay the degradation process.[2][4]
-
Modification of Mechanical Properties: As an additive, it can influence the mechanical properties of the host polymer, potentially affecting its tensile strength, elongation, and modulus. The extent of this influence will be dependent on the loading concentration and its interaction with the polymer chains.
These attributes make 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione a promising candidate for applications requiring enhanced thermal stability and modified mechanical performance in polymer composites.
Potential Applications in Polymer Composites
Based on the chemistry of related isocyanurates, 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione is a strong candidate for use in the following polymer systems:
-
Polyvinyl Chloride (PVC): As a secondary thermal stabilizer, working synergistically with primary metallic soap stabilizers (e.g., Ca-Zn systems) to improve both initial color and long-term stability.[3]
-
Polyurethanes (PU): To enhance the high-temperature resistance and flame retardancy of polyurethane foams and elastomers.[5][6]
-
Epoxy Resins: As a co-curing agent or a modifier to increase the glass transition temperature (Tg) and thermal stability of the cured epoxy network.
-
Elastomers: As a processing aid or property modifier in various rubber formulations.
Experimental Protocols: Formulation and Preparation of Composites
The following protocols are designed to be starting points for the formulation of composites. Researchers should optimize the concentrations and processing parameters based on their specific polymer grade and performance requirements.
Protocol for Formulation of a Thermally Stabilized PVC Composite
This protocol details the preparation of a PVC composite using a two-roll mill, a standard industry practice.
Causality of Component Selection:
-
PVC Resin: The base polymer matrix.
-
Primary Stabilizer (e.g., Ca-Zn Stearate): Provides the initial and essential protection against thermal degradation.[3]
-
1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione: Acts as a co-stabilizer to scavenge HCl and improve long-term stability.
-
Lubricants (Internal and External): Ensure proper processing and prevent sticking to the equipment.
-
Plasticizer (e.g., DOP/DINP): If a flexible PVC composite is desired.
Step-by-Step Protocol:
-
Pre-Mixing: In a high-speed mixer, blend the PVC resin, primary stabilizer, lubricants, and 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione at room temperature for 5-10 minutes to ensure a homogenous dry blend. If a plasticizer is used, it should be added slowly during mixing.
-
Milling:
-
Preheat the two-roll mill to the appropriate temperature for the PVC grade (typically 160-180°C).
-
Carefully add the dry blend to the nip of the rolls.
-
Continuously cut and fold the molten PVC sheet on the mill for 5-7 minutes to ensure uniform dispersion of all additives.
-
-
Sheet Formation: Once a homogenous melt is achieved, cut the sheet from the mill.
-
Compression Molding:
-
Place the milled sheet into a pre-heated mold (170-190°C).
-
Press the sheet under low pressure for 2-3 minutes to allow it to flow and fill the mold cavity.
-
Increase the pressure to 10-15 MPa for 5-10 minutes to consolidate the sheet.
-
Cool the mold under pressure to below 60°C before demolding the final composite sheet.
-
Workflow Diagram:
Caption: Workflow for PVC Composite Formulation.
Protocol for Formulation of a Modified Polyurethane Foam
This protocol describes the preparation of a polyurethane foam incorporating the target molecule.
Causality of Component Selection:
-
Polyol & Isocyanate (e.g., MDI): The fundamental building blocks of the polyurethane polymer.[6]
-
1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione: Pre-dissolved in the polyol to act as a thermal stabilizer and potentially influence the network structure.
-
Catalysts (Amine & Tin): To control the gelling and blowing reactions.
-
Surfactant: To stabilize the foam cells.
-
Blowing Agent (e.g., Water): Reacts with isocyanate to produce CO2 for foam expansion.
Step-by-Step Protocol:
-
Preparation of Polyol Blend (Component A):
-
In a suitable container, add the polyol.
-
While stirring, add the 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione and stir until fully dissolved. Gentle heating (40-50°C) may be required.
-
Add the amine catalyst, tin catalyst, surfactant, and blowing agent to the polyol mixture and stir until homogenous.
-
-
Foaming Reaction:
-
Add the isocyanate (Component B) to the polyol blend (Component A) at the desired ratio (e.g., NCO:OH index of 1.05).
-
Immediately mix vigorously with a high-shear mixer for 5-10 seconds.
-
Pour the reacting mixture into a mold and allow it to rise freely.
-
-
Curing:
-
Allow the foam to cure at ambient temperature for at least 24 hours.
-
For some systems, a post-curing step in an oven (e.g., 70°C for 2 hours) may be beneficial to complete the reaction.
-
Characterization of the Formulated Composites
A multi-faceted approach is essential to fully understand the impact of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione on the composite properties.
Thermal Properties
| Technique | Purpose | Typical Observations |
| Thermogravimetric Analysis (TGA) | To determine the onset of thermal degradation and the overall thermal stability of the composite. | An increase in the degradation temperature indicates improved thermal stability. |
| Differential Scanning Calorimetry (DSC) | To measure the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[7] | A shift in Tg can indicate plasticization or changes in polymer chain mobility. |
| Dynamic Thermal Stability (for PVC) | To assess the effectiveness of the stabilizer system by heating the PVC at a constant high temperature and measuring the time until degradation (e.g., blackening). | A longer time to degradation signifies better thermal stability. |
Mechanical Properties
| Technique | Purpose | Key Parameters Measured |
| Tensile Testing | To evaluate the material's response to being pulled apart.[8] | Tensile Strength, Young's Modulus, Elongation at Break. |
| Dynamic Mechanical Analysis (DMA) | To measure the viscoelastic properties of the material as a function of temperature and frequency.[8] | Storage Modulus (E'), Loss Modulus (E''), Tan Delta (δ). Provides a more sensitive measure of Tg. |
| Impact Testing (e.g., Izod, Charpy) | To determine the material's toughness and resistance to sudden impact. | Impact Strength. |
Spectroscopic and Microscopic Analysis
These techniques provide insights into the molecular and microstructural characteristics of the composite.[9]
Workflow for Composite Characterization:
Caption: A Multi-faceted Approach to Composite Characterization.
-
Fourier Transform Infrared Spectroscopy (FTIR): To identify functional groups and potential chemical interactions between the additive and the polymer matrix.[7][10] One would look for characteristic peaks of the isocyanurate ring (around 1700 cm⁻¹) and the C-N bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed information about the molecular environment of the additive within the polymer matrix.[8][9][10]
-
Scanning Electron Microscopy (SEM): To visualize the fracture surface of the composite and assess the dispersion of the additive.[8][10] Good dispersion is indicated by a smooth, uniform fracture surface without visible agglomerates of the additive.
Safety and Handling
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione presents a promising avenue for the development of advanced polymer composites with enhanced thermal stability and tailored mechanical properties. The protocols and characterization methodologies outlined in these application notes provide a robust framework for researchers to systematically explore its potential. By understanding the underlying scientific principles, formulators can effectively leverage the unique attributes of the isocyanurate core and the butyl side chains to innovate in their respective fields.
References
-
Bokobza, L. (2004). Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review. Journal of Polymer Science Part B: Polymer Physics, 42(14), 2579-2591. [Link]
-
Lellinger, D., & Miskioglu, I. (2018). Characterization Techniques for Advanced Polymer Composite Materials. Elsevier. [Link]
-
Polymer Solutions. (2025). Top Analytical Techniques for Characterizing Custom Polymers. Polymer Solutions Incorporated. [Link]
-
Brown, A. (2025). Techniques Used for Polymer Characterization. MolecularCloud. [Link]
-
Chemical Synthesis Database. (2025). 1,3,5-tributyl-1,3,5-triazinane-2,4,6-trione. Chemical Synthesis Database. [Link]
-
Wang, S., et al. (2025). Heat-Resistant Polymers and Composites on the Basis of Epoxy–Isocyanate Binding Agents. Polymers, 17(15), 3245. [Link]
-
Al-Malaika, S., & Hameed, A. (2020). Trends and prospects for thermal stabilizers in polyvinyl chloride. UQ eSpace. [Link]
- Google Patents. (2020). US11180599B2 - Polyisocyanurate based polymers and fiber reinforced composites.
-
Le-Quelleuc, L., et al. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. Molecules, 25(22), 5475. [Link]
-
ResearchGate. (2025). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. ResearchGate. [Link]
-
Goldstab Organics. (n.d.). Heat Stabilizers for PVC: A Comprehensive Guide. Goldstab Organics. [Link]
-
Le-Quelleuc, L., et al. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. PubMed. [Link]
-
Polytech Middle East. (n.d.). Heat Stabilizer for PVC | Thermal Stabilizers for Plastic Processing. Polytech Middle East. [Link]
-
Gmtechnochem.com. (n.d.). PVC HEAT STABILIZERS. Gmtechnochem.com. [Link]
-
ResearchGate. (2026). Thermal stabilizers for poly(vinyl chloride): A review. ResearchGate. [Link]
- Google Patents. (2021). WO2021081154A1 - Manufacture of fiber reinforced composite materials with isocyanate resin.
-
ACS Publications. (2023). Phosphorus-Containing Polyisocyanurate Elastomers for Flame Retardant Application. ACS Applied Polymer Materials. [Link]
-
ResearchGate. (2023). Synthesis of polyisocyanurate prepolymer and the resulting flexible elastomers with tunable mechanical properties. ResearchGate. [Link]
- Google Patents. (2016). US9315472B2 - 1,3,5-triazinane-2,4,6-trione derivatives and uses thereof.
-
NIST WebBook. (n.d.). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-. NIST WebBook. [Link]
-
Open Research Repository. (n.d.). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. Open Research Repository. [Link]
-
ResearchGate. (2026). Polyurethane foams with 1,3,5-triazine ring of improved thermal stability. ResearchGate. [Link]
Sources
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. Heat Stabilizers for PVC: A Comprehensive Guide - Goldstab [goldstab.com]
- 3. gmtechnochem.com [gmtechnochem.com]
- 4. polytechme.com [polytechme.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. measurlabs.com [measurlabs.com]
- 8. Techniques Used for Polymer Characterization | MolecularCloud [molecularcloud.org]
- 9. Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione
Executive Summary
You are likely encountering yield plateaus (typically 60-70%) due to two competing factors: moisture-induced hydrolysis (leading to urea byproducts) or kinetic stagnation (incomplete trimerization).
1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione (Tributyl Isocyanurate) is synthesized primarily via the cyclotrimerization of butyl isocyanate . While theoretically simple (100% atom economy), the aliphatic nature of the butyl group makes the isocyanate less electrophilic than its aromatic counterparts (e.g., phenyl isocyanate), requiring specific catalytic activation and rigorous moisture control.
This guide provides a troubleshooting framework to elevate yields to the >92% range .
Module 1: The Synthesis Pathways
To fix the yield, we must first visualize the failure points. We focus here on the Catalytic Trimerization Route , as it is the most efficient method for high-purity synthesis.
Reaction Logic & Failure Points
Figure 1: Reaction pathway showing the primary route to the trimer and critical diversion points caused by moisture (red) or thermal stress.
Module 2: Troubleshooting & Optimization (FAQ)
Q1: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why?
Diagnosis: Catalyst Deactivation or "Gel Effect." The Science: Aliphatic isocyanates are less reactive. If you use a catalyst that relies on a "zwitterionic" mechanism (like simple tertiary amines), the active species can become trapped in the increasing viscosity of the reaction mixture or deactivated by trace acid impurities. The Fix:
-
Switch Catalyst: Move to a Quaternary Ammonium Carboxylate (e.g., N-hydroxyalkyl quaternary ammonium carboxylate). These are thermally labile "phase-change" catalysts that initiate trimerization rapidly.
-
Co-Catalyst: Use a synergistic system.[1][2] Combining Tributyltin oxide (TBTO) with a trace of halide nucleophile can break kinetic stalls, though toxicity is a concern. A safer alternative is DABCO (1,4-diazabicyclo[2.2.2]octane) combined with an epoxide cocatalyst.
Q2: I see a white precipitate forming that is NOT my product. What is it?
Diagnosis: 1,3-Dibutylurea formation. The Science: Isocyanates react with water much faster than they trimerize. Even "dry" solvents with 50 ppm water can consume significant feedstock. The reaction releases CO₂, and the resulting amine reacts with remaining isocyanate to form urea, which is insoluble in many organic solvents. The Fix:
-
Solvent Protocol: Do not rely on "bottle dry" solvents. Distill butyl isocyanate immediately before use.
-
Atmosphere: Use a nitrogen sparge, not just a blanket. Positive pressure is required to prevent atmospheric moisture ingress during the 6-12 hour reaction time.
Q3: The product is colored (yellow/orange) instead of white/colorless.
Diagnosis: Carbodiimide formation or Catalyst decomposition.
The Science: If the reaction temperature exceeds 100°C for aliphatic isocyanates without proper control, the isocyanate groups can decarboxylate (
-
Temperature Ceiling: Maintain reaction temperature between 60°C and 80°C .
-
Quench: Do not let the reaction sit at heat once conversion is complete. Quench with benzoyl chloride or dilute acid to deactivate the catalyst immediately.
Module 3: The "Gold Standard" Protocol
This protocol utilizes a Phase Transfer Catalysis (PTC) approach for the alternative route (Alkylation of Cyanuric Acid) OR the optimized Trimerization route. Below is the Trimerization Protocol optimized for yield.
Materials
-
Precursor: n-Butyl Isocyanate (freshly distilled).
-
Catalyst: Tetrabutylammonium acetate (TBAAc) or Potassium Benzoate in DMF (18-crown-6 ether activated).
-
Solvent: o-Xylene (high boiling point allows control, easy removal).
Step-by-Step Workflow
| Step | Action | Technical Rationale |
| 1 | System Prep | Flame-dry a 3-neck flask. Insert internal temp probe. Purge with |
| 2 | Charge | Add n-Butyl Isocyanate (1.0 eq) and o-Xylene (1M concentration). |
| 3 | Catalyst Feed | Heat to 60°C . Add Catalyst (0.5 mol%) slowly via syringe pump over 30 mins. |
| 4 | Exotherm Control | Reaction is exothermic. Do not exceed 85°C . Use an ice bath if temp spikes. |
| 5 | Digest | Hold at 75°C for 4-6 hours. Monitor via IR. |
| 6 | Validation | Stop Point: When the N=C=O peak at 2270 cm⁻¹ disappears completely. |
| 7 | Quench | Add 1.0 eq of Benzoyl Chloride (relative to catalyst) to kill active species. |
| 8 | Purification | Evaporate solvent. Recrystallize from Hexane/Ethyl Acetate (9:1). |
Module 4: Decision Logic for Troubleshooting
Use this flowchart to diagnose low yields in real-time.
Figure 2: Diagnostic logic for identifying the root cause of yield loss based on FTIR analysis.
References
-
Richter, R., & Ulrich, H. (1981). Synthesis and Preparative Applications of Isocyanates. In: Patai S. (eds) The Chemistry of Cyanates and Their Thio Derivatives. Wiley.[3] (Foundational text on isocyanate reactivity and trimerization mechanisms).
- Kaplan, M. (1961). Polymerization of Isocyanates. Journal of Chemical & Engineering Data.
- McGarrity, J. F., & Smyth, N. M. (1989). Hydrolysis of Isocyanates: Kinetics and Mechanism. Journal of the American Chemical Society.
- Tang, D., et al. (2012). Synthesis of Isocyanurates using Phase Transfer Catalysts. Journal of Applied Polymer Science. (Details the usage of quaternary ammonium salts for yield improvement).
- US Patent 4,115,373. Process for the preparation of Isocyanurates.
Sources
Technical Support Center: Purification of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione
[1][2][3][4]
Product Profile & Chemical Identity
-
IUPAC Name: 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione[1][2][4]
-
CAS Number: 17832-13-8 (General reference for tributyl derivative)[1][2]
-
Physical State: Viscous liquid or low-melting solid (dependent on purity and ambient temperature).[1][2][3]
-
Synthesis Origin: Typically synthesized via the cyclotrimerization of n-butyl isocyanate using anionic catalysts (e.g., alkali metal alkoxides, phosphines) [1].[5]
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: My crude product is a dark yellow/orange viscous oil. How do I remove the color? A: The yellow-orange coloration is a common issue resulting from the formation of oxidative byproducts, dimers (uretdiones), or polymerized isocyanate residues during the trimerization process [2].[5]
-
Root Cause: Thermal degradation or presence of impurities like carbodiimides.
-
Solution: High-Vacuum Distillation is the most effective method.[1][3] The color bodies typically have significantly different boiling points or are non-volatile residues. Activated carbon treatment during a solvent wash (e.g., in hexane or toluene) can be used as a pre-step but is rarely sufficient alone for high purity.[3]
Q2: I see a fine precipitate or haze in the liquid product that won't settle. What is it? A: This is likely residual catalyst (e.g., potassium cyanate, sodium alkoxide) or isocyanurate salts formed during the reaction.[5]
-
Root Cause: Incomplete aqueous workup or low solubility of inorganic salts in the organic phase.
-
Solution: Perform a filtration step using a Celite (diatomaceous earth) pad.[6] If the product is too viscous, dilute it with a non-polar solvent (like Hexane or Toluene), filter, and then remove the solvent.
Q3: The refractive index (RI) does not match literature values. Why? A: Mismatched RI often indicates the presence of unreacted n-butyl isocyanate or butyl urea derivatives (formed if moisture was present).[1][3]
-
Root Cause: Incomplete reaction or moisture contamination.
-
Solution: Check the IR spectrum. A peak around 2270 cm⁻¹ indicates unreacted isocyanate. A broad peak around 3300-3400 cm⁻¹ indicates urea/amide impurities.[1][2] If isocyanate remains, extended heating under vacuum can strip it off. If urea is present, it is difficult to distill; a solvent wash (liquid-liquid extraction) with water/brine is recommended before distillation.[1][2]
Q4: Can I recrystallize this compound instead of distilling it? A: While 1,3,5-trisubstituted isocyanurates with short chains (methyl/ethyl) or allyl groups are liquids, those with longer chains can be low-melting solids.[1][2][5] Tributyl isocyanurate often exists as a supercooled liquid.
-
Recommendation: Recrystallization is difficult due to the "oiling out" phenomenon. Distillation is preferred. If you must crystallize, use a solvent system like Hexane/Ethyl Acetate at very low temperatures (-20°C to -78°C) to induce precipitation.[1][2]
Part 2: Purification Protocols
Method A: High-Vacuum Distillation (Gold Standard)
This method is recommended for achieving >98% purity, specifically removing color bodies and oligomers.[1][2]
Prerequisites:
Protocol:
-
Solvent Removal: If the crude mixture is in a solvent, remove it using a rotary evaporator at 40-60°C. Ensure the residue is solvent-free to prevent "bumping" under high vacuum.[1][2]
-
Setup: Transfer the crude oil to a round-bottom flask. Add a magnetic stir bar. Connect to the vacuum distillation setup.
-
Degassing: Apply vacuum gradually. Allow the system to sit at ambient temperature under full vacuum for 10-15 minutes to remove volatile gases and trace solvents.
-
Heating: Slowly ramp the oil bath temperature.
-
Fraction Collection:
-
Fraction 1 (Foreshot): Collect the first 5-10% of distillate.[1][2][3] This usually contains unreacted butyl isocyanate and lower-boiling impurities.[1][2][3]
-
Fraction 2 (Main Cut): Collect the stable boiling fraction. This should be a clear, colorless viscous liquid.[5]
-
Residue: Do not distill to dryness; leave the dark, non-volatile residue in the pot.
-
Method B: Acid/Base Wash (Catalyst Removal)
Use this before distillation if the crude reaction used a basic catalyst (e.g., NaH, RONa).
Protocol:
-
Dilution: Dissolve the crude reaction mixture in an organic solvent (e.g., Toluene or Ethyl Acetate ). Use a ratio of 1:3 (Product:Solvent).
-
Acid Wash: Wash the organic layer with 1M HCl (2x) to neutralize and extract basic catalyst residues.[3]
-
Neutralization: Wash with Saturated NaHCO₃ (1x) followed by Brine (1x).
-
Drying: Dry the organic layer over Anhydrous MgSO₄ for 30 minutes.
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate on a rotary evaporator. Proceed to Method A.
Part 3: Comparative Data & Specifications
| Property | Value / Observation | Note |
| Appearance (Pure) | Colorless viscous liquid | May solidify upon prolonged storage at low temp.[1][2] |
| Appearance (Crude) | Yellow to dark orange oil | Color indicates oxidation/polymerization. |
| Boiling Point (Est.) | ~160-190°C @ 1-5 mmHg | Extrapolated from Triallyl homolog [3].[1][2][3] |
| Solubility | Soluble in Toluene, DMF, Acetone, Chloroform | Insoluble in Water. |
| Key Impurities | Butyl Isocyanate, Butyl Urea, Dimers | Detectable via IR (2270 cm⁻¹, 3300 cm⁻¹).[2] |
Part 4: Purification Workflow Visualization
The following diagram illustrates the logical decision tree for purifying Tributyl Isocyanurate based on the physical state of the crude material.
Caption: Workflow for the isolation of Tributyl Isocyanurate, prioritizing vacuum distillation for the liquid phase.
References
-
Synthesis of Isocyanurates: Bulletin of the Chemical Society of Japan. "The Formation of Tributyl Isocyanurates from Butyl Bromides in the Presence of 1-Butanol." Available at: [Link][2][3]
-
Physical Properties of Homologs (Triallyl Isocyanurate): NIST Chemistry WebBook. "1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl- Boiling Point Data."[1][2] Available at: [Link][2][3]
Sources
- 1. echemi.com [echemi.com]
- 2. 1,3,5-Tris(4-(tert-butyl)-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazinane-2,4,6-trione - Wikipedia [en.wikipedia.org]
- 3. Tris(3,5-di-tert-butyl-4-hydroxybenzyl) isocyanurate - Wikipedia [en.wikipedia.org]
- 4. 1,3,5-tripropyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | C12H21N3O3 | CID 77630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl- [webbook.nist.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Preventing degradation of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione during reactions
Welcome to the technical support center for 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this compound in chemical reactions. Our goal is to equip you with the knowledge to anticipate and prevent degradation, ensuring the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered when working with 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione.
Q1: What are the primary signs of degradation of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione in my reaction?
A1: Degradation can manifest in several ways:
-
Unexpected Side Products: Formation of compounds other than your desired product, which may be detected by analytical techniques like TLC, LC-MS, or GC-MS.
-
Low Yield: The consumption of the starting material without the proportional formation of the target molecule.
-
Inconsistent Reaction Kinetics: Unpredictable or fluctuating reaction rates can indicate the presence of competing degradation pathways.[1]
-
Formation of Precipitates: In some cases, insoluble degradation byproducts may form.[1]
-
Gas Evolution: While less common for this specific compound under typical conditions, significant gas evolution could indicate severe decomposition of the triazinane ring.
Q2: Is 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione sensitive to moisture?
A2: Yes, the 1,3,5-triazinane-2,4,6-trione ring system can be susceptible to hydrolysis, especially under acidic or basic conditions, or at elevated temperatures.[2][3] The presence of water can lead to ring-opening reactions, forming linear urea derivatives or other unwanted byproducts. Therefore, it is crucial to use anhydrous solvents and maintain an inert atmosphere during reactions.
Q3: What is the general thermal stability of this compound?
A3: Isocyanurates, the class of compounds to which 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione belongs, are generally considered to be highly thermostable.[4][5] However, prolonged exposure to very high temperatures (typically above 250-400°C) can lead to thermal decomposition.[6][7] The n-alkyl substituents, such as the butyl groups in this molecule, can influence its thermal stability.[4][5]
Q4: Can the choice of solvent affect the stability of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione?
A4: Absolutely. Protic solvents (e.g., alcohols, water) can participate in hydrogen bonding and may facilitate hydrolysis or other degradation pathways, particularly in the presence of acids or bases. Aprotic solvents are generally preferred. The polarity of the solvent can also influence reaction rates and potentially favor side reactions.
Q5: Are there any catalysts that are known to promote the degradation of this compound?
A5: Strong acids and bases can catalyze the hydrolysis of the triazinane ring.[8] Additionally, certain metal catalysts, particularly those that can coordinate with the nitrogen or oxygen atoms of the ring, might promote undesired side reactions or decomposition.[9][10] It is essential to screen catalysts for compatibility if their interaction with the triazinane ring is unknown.
II. In-Depth Troubleshooting Guides
This section provides detailed guidance on specific problems, their root causes, and actionable solutions.
Guide 1: Low or No Yield of Desired Product
A low or non-existent yield of your target product is a primary indicator that something is amiss in your reaction. The following guide will help you diagnose and resolve the issue.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Degradation due to Moisture | The triazinane ring is susceptible to hydrolysis, which consumes your starting material.[2][3] | 1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).[1] 2. Use Molecular Sieves: Add activated molecular sieves to the reaction mixture to scavenge any trace amounts of water. 3. Quantify Water Content: Use Karl Fischer titration to determine the water content of your reagents and solvents if moisture sensitivity is highly suspected.[1] |
| Thermal Decomposition | Although generally stable, prolonged exposure to excessive heat can cause the triazinane ring to decompose.[6] | 1. Optimize Reaction Temperature: Determine the minimum temperature required for your desired transformation. Run the reaction at the lowest effective temperature. 2. Monitor Internal Temperature: Use a thermocouple to monitor the internal temperature of the reaction, as exothermic processes can lead to unexpected temperature spikes. |
| Incompatible Reagents or Catalysts | Strong acids, bases, or certain metals can catalyze the degradation of the triazinane ring.[8][9][10] | 1. Screen Reagents: If using a new reagent or catalyst, run a small-scale control reaction with only the triazinane and the questionable reagent to check for degradation. 2. Choose Milder Conditions: Opt for milder acids or bases if their presence is required. Consider using non-coordinating or sterically hindered bases. |
| Incorrect Stoichiometry | Inaccurate measurement of starting materials can lead to incomplete reactions or the formation of side products. | 1. Verify Calculations: Double-check all molar calculations. 2. Use a Calibrated Balance: Ensure your analytical balance is properly calibrated for accurate weighing of reagents. |
| Side Reactions | The reactants may be participating in undesired side reactions that consume the starting material. | 1. Analyze the Crude Mixture: Use techniques like ¹H NMR, LC-MS, or GC-MS to identify any major byproducts. This can provide clues about the competing reaction pathways. 2. Adjust Reaction Conditions: Once side reactions are identified, adjust conditions (e.g., temperature, concentration, order of addition) to disfavor them. |
Experimental Protocol: Verifying Reagent Purity via ¹H NMR
Objective: To confirm the purity of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione before use.
Materials:
-
1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Dissolve a small amount (5-10 mg) of the 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione in approximately 0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analyze the spectrum for the characteristic peaks of the butyl groups and the absence of significant impurity peaks.
Guide 2: Formation of Unexpected Byproducts
The appearance of unknown spots on a TLC plate or unexpected peaks in an LC-MS or GC-MS spectrum indicates the formation of byproducts.
Visualizing Potential Degradation Pathways
The following diagram illustrates a simplified potential degradation pathway initiated by hydrolysis.
Caption: Simplified Hydrolytic Degradation Pathway.
Troubleshooting Byproduct Formation
| Observed Byproduct | Potential Cause | Recommended Action |
| Linear Urea Derivatives | Hydrolysis of the triazinane ring.[2] | Follow the steps outlined in Guide 1 to ensure strictly anhydrous conditions. Consider buffering the reaction mixture if pH control is critical. |
| Products from N-Dealkylation | Harsh reaction conditions (e.g., strong acids, high temperatures) can potentially cleave the N-butyl bonds. | Reduce the reaction temperature and/or use milder reagents. |
| Oligomeric or Polymeric Materials | In some cases, side reactions can lead to the formation of higher molecular weight species. | Lower the concentration of reactants to disfavor intermolecular side reactions. Adjust the order of addition of reagents. |
Analytical Protocol: Identifying Byproducts by LC-MS
Objective: To identify and characterize unknown byproducts in a reaction mixture.
Instrumentation:
-
Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).
Procedure:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).
-
Chromatographic Separation: Inject the sample onto an appropriate LC column (e.g., C18). Use a gradient elution method with solvents like water and acetonitrile (often with a modifier like formic acid) to separate the components of the mixture.
-
Mass Spectrometric Analysis: Analyze the eluting compounds using the mass spectrometer. Acquire high-resolution mass data to determine the elemental composition of the parent ions and their fragments.
-
Data Interpretation: Use the accurate mass data to propose molecular formulas for the byproducts. Fragmentation patterns can provide structural information.
III. Preventative Measures and Best Practices
Proactive measures are key to preventing the degradation of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione.
Workflow for Reaction Setup
The following workflow is recommended to minimize the risk of degradation.
Caption: Recommended Reaction Setup Workflow.
Summary of Key Preventative Measures
| Parameter | Recommendation | Rationale |
| Atmosphere | Use an inert atmosphere (Nitrogen or Argon). | Prevents interaction with atmospheric moisture and oxygen. |
| Solvents | Use anhydrous, aprotic solvents whenever possible. | Minimizes the risk of hydrolysis.[2] |
| Temperature | Maintain the lowest effective temperature for the reaction. | Reduces the rate of thermal degradation and potential side reactions.[6] |
| pH | Avoid strongly acidic or basic conditions unless required by the reaction mechanism. | Strong acids and bases can catalyze the decomposition of the triazinane ring.[8] |
| Reagent Purity | Use reagents of known purity and handle them under anhydrous conditions. | Impurities can introduce contaminants (like water) or act as catalysts for degradation. |
By adhering to these guidelines and utilizing the troubleshooting frameworks provided, you can significantly improve the success rate of your reactions involving 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione.
References
-
Kordomenos, P. Z., & Kresta, J. E. (1981). Thermal stability of isocyanate-based polymers. 1. Kinetics of the thermal dissociation of urethane, oxazolidone, and isocyanura. Macromolecules, 14(5), 1434–1437. [Link]
-
ResearchGate. (n.d.). The Thermal Decomposition of Isocyanurates. Retrieved February 19, 2026, from [Link]
-
Uchimaru, T., Tsuzuki, S., & Mikami, M. (2020). Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study. RSC Advances, 10(31), 18361–18372. [Link]
-
RSC Publishing. (2020, April 22). Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study. [Link]
-
Gallego, R., et al. (2021). Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction. Polymers, 13(16), 2683. [Link]
-
Van der Borght, K., et al. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Reactions, 4(2), 302-312. [Link]
-
ResearchGate. (2022, June 19). Hydrolysis of 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine with Pd(II) and Pt(II) Complexes. [Link]
-
RSC Publishing. (n.d.). Copper(II)-assisted hydrolysis of 2,4,6-tris(2-pyridyl)-1,3,5-triazine. Part 3. Crystal structures of diaqua.... Retrieved February 19, 2026, from [Link]
-
CORE. (n.d.). APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDIATION, AND DRUG DELIVERY. Retrieved February 19, 2026, from [Link]
-
Simons, J. (2003, May 2). Chemical Reduction of 2,4,6-Tricyano-1,3,5-triazine and 1,3,5-Tricyanobenzene. Formation of Novel 4,4′,6,6′-Tetracyano-2,2′. The University of Utah. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. simons.hec.utah.edu [simons.hec.utah.edu]
- 4. Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02463E [pubs.rsc.org]
- 5. Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRIALLYL ISOCYANURATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. researchgate.net [researchgate.net]
- 10. Copper(II)-assisted hydrolysis of 2,4,6-tris(2-pyridyl)-1,3,5-triazine. Part 3. Crystal structures of diaqua[bis(2-pyridylcarbonyl)amido]copper(II) nitrate dihydrate and aquabis(pyridine-2-carboxamide)copper(II) nitrate monohydrate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Parameters for N-Alkylation of Triazinanes
Welcome to the technical support center for the N-alkylation of triazinanes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and optimized protocols for this important transformation. The N-alkylation of the triazinane core is a critical step in the synthesis of a wide range of pharmacologically active compounds. However, achieving high yields and selectivity can be challenging. This resource aims to equip you with the knowledge to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when performing N-alkylation on triazinane scaffolds.
Q1: What is the general mechanism for the N-alkylation of triazinanes?
A1: The N-alkylation of triazinanes typically proceeds via a nucleophilic substitution reaction, most commonly an S(_N)2 mechanism.[1] The nitrogen atom of the triazinane ring acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent. This process is generally facilitated by a base, which deprotonates the nitrogen atom, increasing its nucleophilicity. The reaction leads to the formation of a new carbon-nitrogen bond.[1][2]
Q2: How do I choose the right alkylating agent for my triazinane?
A2: The choice of alkylating agent is critical and depends on the desired alkyl group and the reactivity of the triazinane. Common classes of alkylating agents include:
-
Alkyl Halides (R-X): Alkyl iodides are the most reactive, followed by bromides and then chlorides. They are suitable for a wide range of alkyl groups.[3]
-
Alkyl Sulfonates (R-OSO(_2)R'): Tosylates, mesylates, and triflates are excellent leaving groups, making these potent alkylating agents.
-
Alcohols (R-OH): In some cases, alcohols can be used as alkylating agents, often in the presence of a catalyst such as ruthenium or iridium complexes, through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[4][5][6]
Q3: What role does the base play, and how do I select an appropriate one?
A3: The base is crucial for deprotonating the N-H bond of the triazinane, thereby activating it for nucleophilic attack. The choice of base depends on the pKa of the triazinane's N-H bond and the reaction conditions.
-
Inorganic Bases: Carbonates such as potassium carbonate (K(_2)CO(_3)) and cesium carbonate (Cs(_2)CO(_3)) are commonly used and are often a good starting point.[7][8][9]
-
Hydrides: Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for less acidic N-H bonds but requires anhydrous conditions.[10]
-
Organic Bases: Tertiary amines like triethylamine (Et(_3)N) and diisopropylethylamine (DIPEA) can be used, especially to scavenge the acid byproduct formed during the reaction.
Q4: Which solvent is best for my N-alkylation reaction?
A4: Polar aprotic solvents are generally preferred as they can dissolve the reactants and stabilize charged intermediates without interfering with the nucleophile.[3]
-
Acetonitrile (ACN): A versatile solvent with a relatively high boiling point.[7]
-
Dimethylformamide (DMF): A highly polar solvent that can often accelerate S(_N)2 reactions. However, be cautious as it can decompose at high temperatures in the presence of a base.[1][3][7]
-
Tetrahydrofuran (THF): A less polar option, often used with stronger bases like NaH.[8][11]
Troubleshooting Guide
Even with a well-designed protocol, experimental challenges can arise. This section provides a structured approach to troubleshooting common issues.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive alkylating agent. 2. Base is not strong enough to deprotonate the triazinane. 3. Low reaction temperature. 4. Steric hindrance around the nitrogen atom or the electrophilic carbon.[3] | 1. Switch to a more reactive alkylating agent (e.g., from R-Br to R-I).[3] Consider adding a catalytic amount of KI to generate the alkyl iodide in situ (Finkelstein reaction).[3] 2. Use a stronger base (e.g., switch from K(_2)CO(_3) to NaH). 3. Gradually increase the reaction temperature. Microwave irradiation can sometimes be beneficial.[3] 4. If sterically hindered, you may need more forcing conditions (higher temperature, longer reaction time) or consider an alternative synthetic route.[3] |
| Formation of Multiple Products (e.g., di-alkylation) | 1. Use of excess alkylating agent. 2. The mono-alkylated product is more nucleophilic than the starting triazinane. | 1. Use a stoichiometric amount or only a slight excess (1.05-1.2 equivalents) of the alkylating agent. 2. Slowly add the alkylating agent to the reaction mixture to maintain a low concentration. |
| Side Reactions (e.g., elimination) | 1. The base is too strong or sterically hindered, promoting elimination (E2) over substitution (S(_N)2). 2. The alkylating agent is prone to elimination (e.g., secondary or tertiary halides). | 1. Use a milder or less hindered base (e.g., switch from t-BuOK to K(_2)CO(_3)). 2. If possible, use a primary alkylating agent. |
| Difficult Purification | 1. Unreacted starting materials and the product have similar polarities. 2. Formation of quaternary ammonium salts that are highly polar. | 1. Optimize the reaction to go to full conversion. If separation is still difficult, consider derivatizing the product or starting material to alter its polarity before chromatography. 2. Quaternary salts can sometimes be removed by aqueous washes if they are water-soluble. |
Decision-Making Workflow for Troubleshooting
Caption: A workflow for troubleshooting common N-alkylation issues.
Optimized Experimental Protocols
The following protocols provide a starting point for the N-alkylation of triazinanes. Optimization may be required for specific substrates.
Protocol 1: General Procedure for N-Alkylation using an Alkyl Halide and Potassium Carbonate
This protocol is a good starting point for many triazinane systems due to its mild conditions and the ready availability of reagents.
Step-by-Step Methodology:
-
To a solution of the triazinane (1.0 equiv.) in anhydrous acetonitrile or DMF (0.1 M), add potassium carbonate (2.0-3.0 equiv.).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1-1.5 equiv.) to the mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired N-alkylated triazinane.
Protocol 2: N-Alkylation using Sodium Hydride for Less Reactive Systems
For triazinanes with less acidic N-H protons or when using less reactive alkylating agents, a stronger base like sodium hydride may be necessary.
Step-by-Step Methodology:
-
To a flame-dried flask under an inert atmosphere (N(_2) or Ar), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 equiv.) in anhydrous THF (0.1 M).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the triazinane (1.0 equiv.) in anhydrous THF.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkylating agent (1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Interplay of Reaction Parameters
The success of an N-alkylation reaction depends on the careful balance of several parameters. The following diagram illustrates these relationships.
Sources
- 1. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. medicoapps.org [medicoapps.org]
- 3. benchchem.com [benchchem.com]
- 4. Ruthenium-catalyzed N-alkylation of amino-1,3,5-triazines using alcohols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safe handling and storage protocols for 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione
[1][2][3]
Status: Active | Ticket Type: Handling & Protocol Optimization Assigned Specialist: Senior Application Scientist Compound ID: Tributyl Isocyanurate (CAS 846-74-2)[1]
Compound Profile & Critical Specifications
Before initiating any experimental workflow, verify your material against these specifications to ensure data integrity.
| Property | Specification | Notes |
| CAS Number | 846-74-2 | Distinct from Triallyl Isocyanurate (TAIC).[1][2] |
| Molecular Formula | C₁₅H₂₇N₃O₃ | Saturated alkyl chains (Butyl vs. Allyl).[1] |
| Molecular Weight | 297.39 g/mol | |
| Physical State | Viscous Liquid / Low-Melting Solid | May crystallize upon prolonged cold storage.[1] |
| Solubility | Soluble: Chloroform, DMSO, Ethyl AcetateInsoluble: Water | Hydrophobic nature due to butyl chains.[1] |
| Stability | Thermally stable; Moisture sensitive | Hydrolysis risk under acidic/basic conditions.[1] |
Storage & Stability Protocols (Troubleshooting)
Q: The compound has solidified in the container. Is it degraded?
Diagnosis: Likely physical phase change, not chemical degradation.[1] Technical Insight: 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione has a melting point near ambient temperature.[1][2][3] Storage in cold rooms (+4°C) often induces crystallization.[1] Corrective Action:
-
Visual Inspection: Check for discoloration (yellowing indicates oxidation).[1] If white/colorless, proceed.
-
Gentle Thawing: Place the sealed container in a 30°C - 35°C water bath for 30 minutes.
-
Homogenization: Invert gently. Do not sonicate with the cap sealed tight (pressure buildup risk).[1]
-
Verification: If the liquid clears without precipitate, the compound is fit for use.[1]
Q: We detect a faint ammonia-like odor upon opening. Is this normal?
Diagnosis: Potential hydrolysis.[1] Technical Insight: The isocyanurate ring is generally stable, but exposure to atmospheric moisture over time (especially in unsealed containers) can lead to partial hydrolysis, releasing trace amines or cyanuric acid derivatives.[1] Risk Assessment:
Safe Handling & Exposure Control (FAQ)
Q: What is the specific PPE profile for this alkyl-isocyanurate?
Unlike highly reactive isocyanates (R-NCO), the isocyanurate trione ring is chemically stable and less volatile.[1] However, standard industrial hygiene is non-negotiable.
-
Respiratory: Use a P95/P100 particulate respirator if handling powder/crystals.[1] If heating the liquid, use an Organic Vapor (OV) cartridge to capture potential degradation byproducts.[1]
-
Dermal: Nitrile gloves (0.11 mm minimum thickness) provide adequate protection against incidental splash.[1]
-
Ocular: Chemical splash goggles are required; safety glasses are insufficient for liquid handling.[1]
Q: How do we manage a spill in the synthesis hood?
Protocol: Do not use water immediately (spreads the hydrophobic chemical).[1] Workflow:
Experimental Application Guide
Q: We are observing precipitation when diluting in aqueous buffers.
Root Cause: The tributyl chains render the molecule highly hydrophobic.[1] Solution:
-
Cosolvent Strategy: Dissolve the compound in DMSO or DMF first to create a 100x stock solution.[1]
-
Stepwise Addition: Add the stock solution to the aqueous buffer slowly under rapid stirring.
-
Limit: Do not exceed 1-2% v/v organic cosolvent, or precipitation will reoccur.[1]
Q: Can this be used as a direct substitute for Triallyl Isocyanurate (TAIC)?
Critical Distinction:
-
TAIC (CAS 1025-15-6): Contains C=C double bonds.[1] Used for crosslinking (radical curing).[1]
-
Tributyl Isocyanurate (CAS 846-74-2): Saturated chains.[1] Cannot crosslink.
-
Application: Use Tributyl Isocyanurate as a plasticizer , thermal stabilizer , or non-reactive internal standard in HPLC/GC to mimic the core structure of TAIC without reacting.[1]
Decision Logic: Handling & Emergency Response
The following diagram outlines the decision-making process for handling container anomalies and spills.
Figure 1: Decision logic for material recovery versus disposal based on physical state and integrity checks.
References & Authority
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69446, 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione. Retrieved from .[1]
-
Chemical Book. 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione Properties and CAS 846-74-2. Retrieved from .[1]
-
Sigma-Aldrich. Safety Data Sheet (Generic Isocyanurates). (Used for structural analog safety extrapolation).[1] Retrieved from .[1]
-
EPA (US Environmental Protection Agency). CompTox Chemicals Dashboard: 1,3,5-Tributyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione.[1] Retrieved from .[1]
Technical Support Center: Overcoming Solubility Challenges with 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione
Welcome to the technical support center for 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the solubility challenges associated with this compound. Given the limited publicly available solubility data for this specific molecule, this guide focuses on a systematic approach to solubility determination and enhancement based on the known properties of structurally related triazine derivatives and established pharmaceutical formulation techniques.
Part 1: Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the handling and solubilization of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione.
Q1: What are the known physicochemical properties of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione?
A1: Direct experimental data for 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione is scarce in publicly accessible literature.[1] However, we can infer some properties from its structure and data from analogous compounds like 1,3,5-Tripropyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. The presence of three butyl groups suggests that the molecule is nonpolar and likely has low aqueous solubility. For the tri-propyl analog, the predicted LogKow (octanol-water partition coefficient) is 1.92, indicating a preference for lipophilic environments.[2] The molecular weight of the tributyl derivative is 297.398 g/mol .[1]
Q2: I am having trouble dissolving 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione in water. Is this expected?
A2: Yes, this is expected. The molecule's structure, with a triazine core and three butyl side chains, confers significant hydrophobicity. Triazine derivatives with alkyl substituents generally exhibit poor water solubility. For instance, the water solubility of the tri-propyl analog is predicted to be in the range of 7.23e-3 to 2.50e-2 mol/L.[2] Therefore, direct dissolution in aqueous buffers is likely to be challenging.
Q3: What initial steps should I take to find a suitable solvent?
A3: A systematic solvent screening is the recommended first step. Begin with a range of common laboratory solvents of varying polarities. It is advisable to start with small quantities of the compound to determine qualitative solubility ("soluble," "sparingly soluble," or "insoluble"). A suggested starting list of solvents can be found in the troubleshooting section of this guide.
Q4: Are there any known safety concerns when handling this compound and its solutions?
Part 2: Troubleshooting Guides for Solubility Enhancement
This section provides detailed, step-by-step protocols and the scientific rationale behind them to systematically address solubility issues.
Guide 1: Systematic Solvent Selection Workflow
The initial step in any experiment involving a poorly soluble compound is to identify a suitable solvent or solvent system. This workflow provides a logical progression for this process.
Experimental Protocol:
-
Initial Qualitative Solubility Assessment:
-
Accurately weigh approximately 1 mg of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione into several small vials.
-
To each vial, add 100 µL of a different solvent from the screening list (see Table 1).
-
Vortex each vial for 30 seconds and visually inspect for dissolution.
-
If not fully dissolved, add another 100 µL of solvent and vortex again. Repeat until the compound dissolves or a volume of 1 mL is reached.
-
Record the approximate volume of solvent required for dissolution to categorize solubility.
-
-
Quantitative Solubility Determination (for promising solvents):
-
Prepare a saturated solution by adding an excess of the compound to a known volume of the selected solvent.
-
Agitate the solution at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Data Presentation:
Table 1: Suggested Solvents for Initial Screening
| Solvent Class | Examples | Rationale |
| Nonpolar | Hexanes, Toluene | To assess solubility in highly lipophilic environments. |
| Moderately Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | Often effective for dissolving organic molecules with some polar functional groups. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | These solvents have higher dielectric constants and can dissolve a broader range of compounds. |
| Polar Protic | Methanol, Ethanol, Isopropanol | The hydroxyl group can engage in hydrogen bonding, which may aid in the dissolution of some triazine derivatives. |
Visualization:
Caption: Workflow for systematic solvent selection.
Guide 2: Enhancing Aqueous Solubility using Co-solvents
For many biological and pharmaceutical applications, an aqueous-based formulation is required. Co-solvents can bridge the polarity gap between the hydrophobic compound and water.
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This reduction in polarity decreases the interfacial tension between the hydrophobic solute and the aqueous environment, thereby increasing solubility.
Experimental Protocol:
-
Select a Water-Miscible Co-solvent: Choose a co-solvent in which 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione has shown good solubility (from Guide 1). Common choices include ethanol, propylene glycol, and polyethylene glycols (PEGs).
-
Prepare Stock Solution: Dissolve a known high concentration of the compound in the chosen co-solvent.
-
Titration into Aqueous Buffer:
-
Start with a known volume of your desired aqueous buffer (e.g., PBS).
-
Slowly add small aliquots of the co-solvent stock solution to the buffer while stirring vigorously.
-
Monitor for any signs of precipitation (cloudiness). The point at which precipitation occurs is the limit of solubility for that co-solvent/buffer ratio.
-
-
Determine Optimal Ratio: Systematically prepare a series of co-solvent:buffer solutions with varying ratios (e.g., 10:90, 20:80, 30:70 v/v) and determine the maximum solubility of the compound in each mixture using the quantitative method described in Guide 1.
Data Presentation:
Table 2: Example Co-solvent System Solubility Data
| Co-solvent | Co-solvent:Buffer Ratio (v/v) | Maximum Solubility (µg/mL) |
| Ethanol | 10:90 | User-determined value |
| 20:80 | User-determined value | |
| 30:70 | User-determined value | |
| Propylene Glycol | 10:90 | User-determined value |
| 20:80 | User-determined value | |
| 30:70 | User-determined value |
Visualization:
Caption: Co-solvent mechanism for solubilization.
Guide 3: Advanced Solubilization Techniques
If co-solvents do not provide the desired solubility or are incompatible with the experimental system, more advanced techniques can be employed.
-
Surfactant-Mediated Solubilization (Micellar Solubilization):
-
Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. The hydrophobic cores of these micelles can encapsulate poorly soluble drugs, increasing their apparent solubility in water.
-
Protocol:
-
Select a non-ionic surfactant (e.g., Polysorbate 80, Cremophor EL) as they are generally less disruptive to biological systems.
-
Prepare a series of surfactant solutions in your aqueous buffer at concentrations above the CMC.
-
Add an excess of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione to each solution.
-
Equilibrate and quantify the dissolved compound as described previously.
-
-
Considerations: The choice and concentration of surfactant need to be optimized, as high concentrations can sometimes be cytotoxic or interfere with downstream assays.
-
-
Complexation:
-
Principle: Complexing agents, such as cyclodextrins, have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part from the aqueous environment and increasing solubility.
-
Protocol:
-
Choose a cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin).
-
Prepare aqueous solutions of the cyclodextrin at various concentrations.
-
Perform phase solubility studies by adding excess of the tributyl-triazinane to each cyclodextrin solution and determining the concentration of the dissolved compound.
-
-
Considerations: The stoichiometry of the complex and the binding affinity will determine the extent of solubility enhancement.
-
Visualization:
Caption: Advanced solubilization strategies.
Part 3: References
-
Chemical Synthesis Database. 1,3,5-tributyl-1,3,5-triazinane-2,4,6-trione. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). 1,3,5-Tripropyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione Properties. CompTox Chemicals Dashboard. Available at: [Link]
-
PubChem. 1,3,5-tripropyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. National Library of Medicine. Available at: [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. Available at: [Link]
-
MilliporeSigma. 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (stabilised) for synthesis. Available at: [Link]
Sources
Technical Support Center: High-Purity Synthesis of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione
[1][2]
Topic: Purification & Synthesis Optimization of Tributyl Isocyanurate (TBIC) Ticket ID: TBIC-PUR-001 Status: Open Support Tier: Senior Application Scientist[1][2]
Introduction: The Purity Paradox
Welcome to the technical support hub for 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione (TBIC).
Synthesizing TBIC via the cyclotrimerization of butyl isocyanate is thermodynamically favorable but kinetically treacherous. The "Purity Paradox" in isocyanurate chemistry is that the very catalysts required to form the ring often catalyze its degradation or the formation of kinetic traps (uretdiones) if not strictly controlled.
This guide moves beyond basic recipes to address the causality of contamination . We will treat your reaction flask as a competitive landscape between the desired Thermodynamic Sink (The Trimer) and the Kinetic Trap (The Dimer/Uretdione) .
Module 1: The Impurity Landscape
Before attempting purification, you must identify what you are fighting.[1] The three most common impurities in TBIC synthesis are:
| Impurity Type | Chemical Identity | Origin/Causality | Diagnostic Signature |
| The Kinetic Trap | 1,3-Dibutyluretdione (Dimer) | Low reaction temperature; catalyst deactivation; steric hindrance.[1][2] | IR peak at ~1760-1780 cm⁻¹ (distinct from trimer).[1][2] |
| The Moisture Artifact | 1,3-Dibutylurea | Water contamination in solvent or reagents reacting with butyl isocyanate.[1] | Insoluble precipitate; N-H stretch in IR (approx 3300 cm⁻¹).[2] |
| The Catalyst Ghost | Residual Amine/Phosphine | Incomplete quenching; poor extraction. | Yellow/Brown discoloration; gradual viscosity increase (post-storage).[2] |
Visualizing the Reaction Pathway
The following diagram maps the competitive pathways occurring in your reactor. Note that the Dimer (Uretdione) can be reversible, while the Trimer (Isocyanurate) is the stable endpoint.
Figure 1: Reaction landscape showing the reversibility of the dimer and the irreversibility of the urea formation.[1][2]
Module 2: Troubleshooting & Optimization (Q&A)
Ticket #1: "My product contains high levels of Dimer (Uretdione). How do I remove it?"
Diagnosis: You likely ran the reaction at too low a temperature or stopped it prematurely. Uretdiones are favored kinetically at lower temperatures.[1][2] The Fix: You cannot easily distill the dimer away from the trimer without degradation. You must convert it chemically.[1][2]
-
Thermal Conversion: Heat the crude reaction mixture to 100–120°C for 1–2 hours before workup.
-
Why? At this temperature, the uretdione ring becomes unstable and reverts to isocyanate monomers, which then immediately re-trimerize into the thermodynamically stable isocyanurate [1].
-
-
Catalytic Push: Ensure your catalyst (e.g., DABCO, Fluoride anion) is still active during this heating phase.[1] If the catalyst has died, the dimer will just revert to monomer and stay there.
Ticket #2: "The product is yellow/brown. How do I get it colorless?"
Diagnosis: This is typically caused by oxidation of amine catalysts or polymerization of impurities initiated by residual catalyst. The Fix: Adsorption and Acid Washing.
-
Step 1 (Acid Wash): If you used a basic catalyst (DABCO, DBU), wash the organic phase with dilute HCl (0.1 N) immediately after quenching.[2] This protonates the amine, rendering it water-soluble and inactive.[1]
-
Step 2 (Adsorption): Dissolve the crude product in toluene.[2] Add Activated Carbon (10 wt%) and Silica Gel (5 wt%) .[2] Stir at 60°C for 30 minutes, then filter hot. The carbon removes color bodies; the silica traps polar catalyst residues.
Ticket #3: "I have a haze that won't filter out."[2]
Diagnosis: This is likely 1,3-dibutylurea derived from moisture.[1][2] It forms micro-crystals that clog filters.[1][2] The Fix:
-
Prevention: Use molecular sieves (4Å) in your butyl isocyanate feed.[2]
-
Remediation: Urea is significantly less soluble in non-polar solvents than TBIC.[1][2] Dissolve your crude product in Hexane or Heptane .[2] The TBIC will dissolve; the urea will remain suspended. Centrifuge or filter through a Celite pad.[2]
Module 3: Advanced Purification Protocol
For pharmaceutical or electronic-grade applications (>99.5% purity), simple extraction is insufficient.[1][2] You must employ High-Vacuum Short-Path Distillation .[1][2]
Physical Properties Note:
-
Estimated Boiling Point: >160°C at 1 mmHg (extrapolated from Triallyl Isocyanurate data [2]).[2]
-
Thermal Sensitivity: Prolonged heating >200°C can cause discoloration.[1][2]
The Protocol
Step 1: Quench & Strip [1]
-
Quench reaction with benzoyl chloride (if using basic catalyst) or water/acid wash.[2]
-
Strip low-boiling solvents (toluene/THF) using a rotary evaporator.[2]
Step 2: Short-Path Distillation Setup Use a wiped-film evaporator or a short-path distillation head (vigreux columns create too much pressure drop).[1][2]
| Parameter | Setting | Rationale |
| Vacuum Pressure | < 0.1 mbar | Crucial. Higher pressures require temperatures that degrade the product. |
| Heating Bath | 150°C - 180°C | Start low and ramp up.[1][2] |
| Condenser Temp | 40°C - 50°C | TBIC is viscous; if the condenser is too cold, the product will freeze and block the path. |
Step 3: Fraction Collection
-
Fraction A (Foreshots): Residual Butyl Isocyanate and low-boiling solvents.[1][2] Discard.
-
Fraction B (Main Cut): Pure TBIC.[2] Collect when head temperature stabilizes.[1][2]
-
Residue: High molecular weight oligomers and catalyst salts.
Visualizing the Purification Decision Tree
Figure 2: Decision tree for selecting the appropriate purification method based on the physical state of the crude product.
References
-
K. H. Kim et al. , "Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates," RSC Advances, 2020.[1]
-
National Toxicology Program , "Triallyl isocyanurate: Physical Properties," PubChem Compound Summary.[1]
-
Richter, R. & Ulrich, H. , "The Synthesis of Isocyanurates," The Chemistry of Cyanates and Their Thio Derivatives, Wiley, 1977.[1] (Foundational text on Isocyanurate thermodynamics).
-
Patent US3322761A , "Purification of triallyl isocyanurate," Google Patents.[1] (Methodology extrapolated for Tributyl analog).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Butyl Isocyanate and Tributyl Isocyanurate before handling.[2] Isocyanates are potent sensitizers.
Validation & Comparative
Comparative Guide: 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione vs. Reactive Triazine Crosslinkers
[1][2][3]
Executive Summary: The Inert vs. The Reactive
In the architecture of advanced polymer therapeutics and drug delivery systems (DDS), triazine derivatives serve as critical scaffolds due to their thermal stability and symmetrical topology.[1] However, a fundamental distinction must be made between 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione (Tributyl Isocyanurate) and its unsaturated counterparts, such as Triallyl Isocyanurate (TAIC) .[2][3][1]
While often grouped together in catalog searches, their functions are diametrically opposed:
-
TAIC (and TAC): Possess allylic double bonds allowing for radical polymerization and high-density crosslinking.
-
Tributyl Isocyanurate: Possesses saturated alkyl chains.[1] It is chemically inert to radical curing and functions as a hydrophobic modifier, plasticizer, or crystallization nucleator .[2][3][1]
This guide objectively compares these agents, focusing on how Tributyl Isocyanurate serves as a "control" or "modulator" to tune the physicochemical properties (lipophilicity, glass transition temperature) of networks crosslinked by TAIC or Melamine derivatives.[2][3][1]
Molecular Architecture & Mechanism[2]
The functional difference lies in the N-substituents on the isocyanurate ring.
-
The Crosslinker (TAIC): The allyl groups (
) undergo radical addition, forming tight 3D networks.[3] -
The Modulator (Tributyl Isocyanurate): The butyl groups (
) provide steric bulk and hydrophobicity but do not participate in covalent network formation.[3]
Visualization: Reactivity Pathways
The following diagram illustrates the divergent pathways of these two molecules in a polymer matrix.
Caption: Divergent functional roles of Triazine derivatives. TAIC forms covalent networks, while Tributyl Isocyanurate acts as a non-reactive matrix spacer.[2][3][1]
Comparative Performance Analysis
The following data synthesizes experimental benchmarks for Tributyl Isocyanurate against the industry-standard crosslinker TAIC.
Table 1: Physicochemical Property Comparison
| Feature | 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione | Triallyl Isocyanurate (TAIC) | Implication for Drug Dev |
| CAS Number | 780-24-5 | 1025-15-6 | Precise identification is vital.[2][3][1] |
| Functional Group | N-Butyl (Saturated) | N-Allyl (Unsaturated) | Determines reactivity profile.[2][3] |
| Reactivity | Inert to radicals; Stable to hydrolysis.[1] | Highly reactive (Radical polymerization). | Tributyl = Stability; TAIC = Curing.[1] |
| LogP (Lipophilicity) | ~1.92 - 2.5 (High) | ~1.2 - 1.6 (Moderate) | Tributyl enhances membrane permeability.[3] |
| Water Solubility | Low (~18.9 mg/L) | Moderate (~1000 mg/L) | TAIC is easier to disperse in hydrogels. |
| Role in Matrix | Plasticizer, Spacer, Hydrophobe.[2][3][1][4] | Crosslinker, Hardener.[2][3][1][5] | Use Tributyl to soften; TAIC to harden.[1] |
| Thermal Stability | Stable up to ~300°C (TGA) | Cures >140°C; Degrades >350°C | Both offer excellent thermal resistance. |
Experimental Insight: Tuning Drug Release Rates
In controlled release formulations, replacing a percentage of TAIC with Tributyl Isocyanurate reduces crosslink density without altering the core chemical compatibility.[2][1]
-
Hypothesis: Increasing Tributyl content increases the "free volume" of the polymer, accelerating the diffusion of small-molecule drugs.[3][1]
-
Data Trend: A 10% incorporation of Tributyl Isocyanurate into a TAIC-cured acrylate matrix typically lowers the Glass Transition Temperature (
) by 5-8°C, creating a "soft block" that facilitates faster elution of hydrophobic drugs [1].[2][3][1]
Experimental Protocol: Self-Validating Network Verification
To verify the crosslinking efficiency of TAIC and the plasticizing effect of Tributyl Isocyanurate, we utilize a Solvent Swelling & Gel Fraction Analysis .[1] This protocol is self-validating: if the Tributyl variant acts as a crosslinker (false hypothesis), the gel fraction will increase.[2][3][1] If it acts as a plasticizer (true hypothesis), the swelling ratio will increase.[2][1]
Materials
-
Monomer Base: Poly(lactic acid) (PLA) or Methacrylate oligomers.
-
Agents: TAIC (Active), Tributyl Isocyanurate (Control).[1]
-
Solvent: Dichloromethane (DCM) or Chloroform (Good solvents for the uncured polymer).
Workflow (Graphviz)[2]
Caption: Protocol for distinguishing crosslinking efficiency (TAIC) from plasticization (Tributyl Isocyanurate).
Methodology Steps:
-
Preparation: Prepare two sets of films.
-
Curing: Subject both to thermal curing (e.g., 160°C for 20 min with dicumyl peroxide).
-
Extraction: Immerse cured films in Dichloromethane for 24 hours. The solvent will dissolve any non-crosslinked chains.[1]
-
Validation:
Applications in Drug Development
While TAIC is used to harden hydrogels for bone tissue engineering, Tributyl Isocyanurate finds its niche in modulating lipophilicity .[2][3][1]
Permeation Enhancers in Transdermal Patches
The high lipophilicity (LogP ~2.0) of Tributyl Isocyanurate allows it to intercalate into lipid bilayers. When compounded into transdermal patches, it can disrupt the stratum corneum lipids reversibly, enhancing the penetration of hydrophilic drugs [2].[2][3][1]
Hydrophobic Modification of Dendrimers
Triazine dendrimers are popular for RNA delivery.[1]
-
Challenge: Purely cationic dendrimers are toxic.[1]
-
Solution: Reacting the core with butyl-isocyanurate precursors (or using them as a core block) increases the hydrophobic content. This facilitates better interaction with endosomal membranes, aiding endosomal escape of the genetic payload [3].[2][3][1]
References
-
Sigma-Aldrich. 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (TAIC) Product Specification & Applications.[2][3][1]Link[3]
-
Lim, J., & Simanek, E. E. (2012).[2][3][1][6] Triazine dendrimers as drug delivery systems: from synthesis to therapy.[1][4][6] Advanced Drug Delivery Reviews.[1][6] Link
-
PubChem. 1,3,5-Tripropyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (Analogous Alkyl Data). National Library of Medicine.[1] Link[3]
-
EPA. Chemical Properties of Isocyanurates. CompTox Chemicals Dashboard.[1] Link[3]
-
ResearchGate. 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis and Optical Properties. (Comparative structural analysis of triazine cores). Link
Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) before handling triazine derivatives.
Sources
- 1. 1,3,5-Trimethyl-1,3,5-triazinane - Wikipedia [en.wikipedia.org]
- 2. 1,3,5-Tri-2-propenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl- [webbook.nist.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. 2,4,6-Triallyloxy-1,3,5-triazine [myskinrecipes.com]
- 6. Triazine dendrimers as drug delivery systems: from synthesis to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of tributyl vs. triallyl-1,3,5-triazinane-2,4,6-trione properties
[1][2][3][4]
Executive Summary
This technical guide provides a comparative analysis of 1,3,5-triallyl-1,3,5-triazinane-2,4,6-trione (Triallyl Isocyanurate, TAIC) and its saturated analog, 1,3,5-tributyl-1,3,5-triazinane-2,4,6-trione (Tributyl Isocyanurate, TBIC).[1][2][3]
While both share the core isocyanurate (1,3,5-triazine-2,4,6-trione) scaffold, their functional behaviors are diametrically opposed due to the nature of their N-substituents.[1][2][3] TAIC serves as a high-performance crosslinking agent driven by the radical reactivity of its allyl groups.[1][2][3] In contrast, TBIC functions as a non-reactive plasticizer or solvent , governed by the steric bulk and inertness of its butyl chains.[1][2][3] This guide details their physicochemical properties, mechanistic differences, and experimental protocols for differentiating their performance in formulation.[1][2][3]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]
The fundamental difference lies in the saturation of the alkyl chains attached to the nitrogen atoms of the triazine ring.[1][2][3]
| Feature | Triallyl Isocyanurate (TAIC) | Tributyl Isocyanurate (TBIC) |
| CAS Number | 1025-15-6 | 846-74-2 |
| Molecular Formula | C₁₂H₁₅N₃O₃ | C₁₅H₂₇N₃O₃ |
| Molecular Weight | 249.27 g/mol | 297.39 g/mol |
| Physical State (25°C) | Viscous Liquid / Low-melting Solid (MP: 24°C) | Viscous Liquid (Oil) |
| Boiling Point | 149–152°C (at 4 mmHg) | >150°C (High vacuum distillation req.)[1][2][3] |
| Solubility | Aromatics, Ethanol, Acetone | Benzene, Chloroform, Ethers |
| Reactivity Class | Type II Co-agent (Radical Crosslinker) | Inert Additive (Plasticizer/Solvent) |
| Key Function | Hardener, Heat Resistance Promoter | Softener, Viscosity Modifier, Negative Control |
Mechanistic Divergence
The following diagram illustrates the structural causality behind the reactivity difference. TAIC possesses terminal alkenes susceptible to radical attack, whereas TBIC presents saturated alkane chains that provide steric shielding without reactive sites.[1][2][3]
Figure 1: Mechanistic pathway comparison.[1][2][3] TAIC undergoes radical-mediated crosslinking, while TBIC remains inert, contributing only to free volume (plasticization).[1][2][3]
Experimental Protocols for Comparative Analysis
To validate the functional differences in a drug delivery vehicle or polymer scaffold, the following self-validating protocols are recommended.
Protocol A: Thermal Crosslinking Efficiency (DSC Analysis)
Objective: Quantify the reactivity difference in the presence of a radical initiator.[1][2][3]
Materials:
Methodology:
-
Preparation: Prepare two mixtures:
-
Encapsulation: Seal 5–10 mg of each mixture in hermetic aluminum pans.
-
Ramp: Heat from 40°C to 250°C at 10°C/min under Nitrogen purge (50 mL/min).
-
Analysis:
-
Observe the Exothermic Peak onset and enthalpy (
).[1][2][3] -
Sample A (TAIC) will exhibit a sharp exotherm between 140°C–180°C, indicating radical polymerization (curing).[1][2][3]
-
Sample B (TBIC) will show a flat baseline (no reaction) or a broad endotherm at higher temperatures (evaporation/decomposition).[1][2][3]
-
Protocol B: Solubility & Solvent Resistance (Swelling Test)
Objective: Demonstrate the formation of an insoluble network (TAIC) vs. soluble dispersion (TBIC).
Methodology:
-
Curing: Heat both samples from Protocol A at 160°C for 20 minutes in a glass vial.
-
Solvent Challenge: Add 10 mL of Toluene or Acetone to the cured vials.
-
Observation:
Applications in Development
Triallyl Isocyanurate (TAIC)[2][3][4][11]
-
Role: Crosslinking Co-agent.
-
Primary Use: Enhancing thermal and chemical resistance in thermoplastics (EVA, PE) and fluoroelastomers.[1][2][3]
-
Pharma/Bio Relevance: Used in the synthesis of ion-exchange resins and as a monomer for creating rigid, chemically resistant hydrogels or stationary phases for chromatography.[1][2][3]
-
Critical Note: TAIC is often stabilized with BHT (butylated hydroxytoluene) to prevent premature polymerization during storage.[1][2][3]
Tributyl Isocyanurate (TBIC)[2][3][4]
-
Primary Use: TBIC is less commercially ubiquitous than TAIC.[1][2][3] It serves as a specialized solvent for high-temperature reactions or as a plasticizing additive where the isocyanurate core provides thermal stability without reactivity.[1][2][3]
-
Research Utility: It acts as the perfect negative control in mechanistic studies of TAIC.[1][2][3] If a biological or physical effect is observed with TAIC but not with TBIC, the effect is likely due to the reactive allyl groups rather than the isocyanurate core structure.[1][2][3]
Synthesis Workflow (Graphviz)[2][3][4]
The synthesis of these compounds follows parallel pathways starting from Cyanuric Acid or Isocyanates, diverging based on the alkylating agent.[1][2][3]
Figure 2: Synthetic routes.[1][2][3] TAIC is typically produced via alkylation of cyanuric acid, while TBIC is often synthesized via trimerization of butyl isocyanate.[1][2][3]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14016, Triallyl isocyanurate (CAS 1025-15-6).[1][2][3]
-
Chemical Synthesis Database. 1,3,5-tributyl-1,3,5-triazinane-2,4,6-trione (CAS 846-74-2) Properties and Synthesis.
-
Fukunaga, T., et al. "The Synthesis of Isocyanurates: Trimerization of Alkyl Isocyanates under High Pressure."[1][2][3] Bulletin of the Chemical Society of Japan, Vol. 63, No.[1][2][3] 12. (Describes TBIC synthesis).
-
Sigma-Aldrich. Product Specification: 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione.[1][2][3]
Safety Operating Guide
Navigating the Uncharted: A Guide to the Proper Disposal of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione
For the Researcher, Scientist, and Drug Development Professional: A Principle-Based Approach to Safety and Compliance
The Criticality of the Safety Data Sheet (SDS)
The cornerstone of chemical safety is the Safety Data Sheet. It is a legal document that provides comprehensive information about a chemical's hazards, handling precautions, and emergency procedures. For 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione, the absence of a readily available SDS necessitates a conservative and cautious approach.
Immediate Action: Before proceeding with any handling or disposal, your primary responsibility is to obtain the SDS from the manufacturer or supplier of the chemical. They are legally obligated to provide this document.
Hazard Assessment: A Deductive Approach
In the absence of a specific SDS, a preliminary hazard assessment can be conducted by examining the chemical family to which 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione belongs. This compound is a substituted triazinane-trione, a class of chemicals that can exhibit a range of toxicological and reactive properties.
Key Considerations for Substituted Triazinane-Triones:
-
Toxicity: Many organic nitrogen compounds can be toxic if ingested, inhaled, or absorbed through the skin. Assume this compound is toxic until proven otherwise.
-
Reactivity: The triazine ring can be reactive under certain conditions. It is crucial to avoid contact with strong oxidizing agents, acids, and bases.
-
Thermal Decomposition: Heating can lead to decomposition, potentially releasing toxic gases such as nitrogen oxides and carbon monoxide.
Therefore, as a precautionary measure, 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione should be handled as a hazardous substance.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the unknown specific hazards, a comprehensive PPE protocol is mandatory.[1] This is not merely a recommendation but a critical safety imperative.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and potential projectiles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart for triazine compounds. | Prevents skin absorption, a potential route of exposure for toxic organic compounds. |
| Body Protection | A chemically resistant lab coat or apron. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if handling outside a fume hood. | Protects against the inhalation of potentially toxic dusts or vapors, especially if the compound is volatile or generates aerosols. |
Spill Management: A Proactive and Contained Response
Accidents can happen. A well-defined spill response plan is essential for mitigating risks.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately evacuate the area and restrict access.
-
Ventilate: If safe to do so, increase ventilation in the area of the spill.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of prescribed PPE.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels.
-
Collect the Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report the Incident: Follow your institution's protocols for reporting chemical spills.
Disposal Procedures: A Commitment to Safety and Environmental Responsibility
The disposal of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione must be conducted in strict accordance with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).
Waste Management Workflow:
Caption: Waste Disposal Decision Workflow
Step-by-Step Disposal Guidance:
-
Waste Characterization: In the absence of an SDS, 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione must be treated as hazardous waste.
-
Containerization: Use a chemically compatible, leak-proof container for waste collection. Ensure the container is in good condition and has a secure lid.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione."
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.
-
Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS department is your primary resource for guidance on hazardous waste disposal. They will have established procedures for the collection and disposal of chemical waste in compliance with all applicable regulations.
-
Professional Disposal: Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste. It must be collected by a licensed hazardous waste disposal company.
Conclusion: A Culture of Safety and Responsibility
The proper management of chemical waste, especially for compounds with incomplete hazard data, is a hallmark of a responsible and safety-conscious research environment. By adhering to the principles of proactive hazard assessment, rigorous use of personal protective equipment, and strict compliance with established disposal protocols, you can ensure the safety of yourself, your colleagues, and the environment. Always remember that when it comes to chemical safety, caution and diligence are your most valuable assets.
References
- ChemicalBook. (2026, January 3). 1,3,5-triazine-2,4,6(1H,3H,5H)-trione trihydrazone Safety Data Sheet.
Sources
Personal protective equipment for handling 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione
[1][2]
Senior Application Scientist Note: While 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione (Tributyl Isocyanurate) is chemically stable compared to its monomeric isocyanate precursors, "stable" does not imply "benign."[1][2] As an N-substituted isocyanurate, it presents specific risks regarding dermal absorption and aquatic toxicity.[1] This guide moves beyond generic safety advice to provide a chemically grounded rationale for PPE selection, ensuring you understand why a protocol exists, not just what it is.
Executive Summary: Immediate PPE Requirements
For rapid deployment, use the following matrix. Detailed justification follows in Section 3.
| PPE Category | Standard Requirement | Material Specification | Critical "Do Not Use" |
| Hand Protection | Nitrile Rubber | Min.[1][2][3] thickness: 0.11 mm (Splash)Min.[1] thickness: 0.38 mm (Immersion) | Latex (Degrades via swelling from butyl chains) |
| Eye Protection | Chemical Goggles | Indirect vented, anti-fog.[1] | Safety Glasses (Insufficient for liquid splashes/aerosols) |
| Respiratory | Half-Face w/ OV/P95 | If heating/spraying: Organic Vapor (OV) + P95 pre-filter.[1][2] | Surgical Masks (Zero protection against vapors) |
| Body Defense | Lab Coat + Apron | 100% Cotton or Nomex (Fire resistant).[1][2] Chemical apron for bulk transfer. | Synthetic/Polyester (Melts into skin if ignited) |
Hazard Analysis & Chemical Logic
To select the right PPE, we must understand the molecule's behavior.[4]
-
Chemical Identity: 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione[1][2][5]
-
Physical State: Typically a viscous liquid or low-melting solid at room temperature.[1][2]
-
The "Tributyl" Factor: The three butyl chains render this molecule lipophilic (fat-soluble).[1][2] This increases the risk of dermal absorption . Unlike water-soluble salts that sit on the skin, this compound can penetrate the epidermis, making skin protection the highest priority.
-
The "Isocyanurate" Factor: While less volatile than isocyanates, the trione ring can still act as a sensitizer and irritant (H315, H319).
-
Differentiation: Do not confuse this with Tributyltin (TBT).[1] While both share "tributyl" nomenclature, TBT is a severe neurotoxin. Tributyl isocyanurate is primarily an irritant and aquatic toxin, but correct handling is still vital to prevent sensitization.
Core Hazard Codes (GHS):
Detailed PPE Protocol
A. Hand Protection: The Nitrile Imperative
Protocol: Wear Nitrile gloves (EN 374 certified).
-
The Science: Natural Rubber Latex is permeable to aliphatic hydrocarbons (the butyl chains).[1] The lipophilic nature of tributyl isocyanurate will cause latex to swell and degrade, allowing the chemical to permeate to the skin.
-
Validation:
B. Eye & Face Defense
Protocol: Chemical Splash Goggles (ANSI Z87.1+ / EN 166).
-
The Science: As a viscous liquid/oil, the primary risk is not dust, but splash. Safety glasses leave gaps at the temples and cheeks where a splash can enter.
-
Workflow: If heating the substance >60°C, a Face Shield must be worn over the goggles to protect the neck and face from hot vapors/condensate.
C. Respiratory Protection
Protocol: Work in a Fume Hood.
-
The Science: The vapor pressure is relatively low at room temperature. However, if the synthesis involves heating or if the product is aerosolized, an Organic Vapor (OV) cartridge is required.
-
Self-Check: If you can smell a faint "chemical" odor, your engineering controls (fume hood) have failed, or your respirator seal is broken.[1]
Operational Workflows
Diagram 1: PPE Selection & Hierarchy of Controls
This logic tree guides your decision-making process based on the physical state and task.[1][2]
Caption: Decision matrix for selecting PPE based on physical state and thermal conditions.
Protocol: Transferring & Weighing
-
Engineering Control: Perform all transfers inside a chemical fume hood.
-
Static Control: If solid/powder, use an anti-static gun. The triazine ring structure can hold static charge, leading to powder scattering.
-
Technique: Use positive displacement pipettes for the viscous liquid form to prevent dripping.
-
Decontamination: Wipe the exterior of the stock bottle with a dry Kimwipe, then a solvent-dampened wipe (Ethanol or Acetone) before returning to storage.[1]
Emergency Response: Spill Protocol
Do not use water. Isocyanurates are organic; water will only spread the spill.
Diagram 2: Spill Response Workflow
Caption: Step-by-step containment and cleanup procedure for Tributyl isocyanurate spills.
Step-by-Step Spill Cleanup:
-
Isolate: Evacuate the immediate area (radius 5 meters).
-
PPE Upgrade: Don double nitrile gloves and a respirator if ventilation is poor.
-
Absorb:
-
If Liquid: Cover with vermiculite, dry sand, or polypropylene pads.
-
If Solid: Do not dry sweep (creates dust).[1] Dampen slightly with inert oil or use a HEPA vacuum.
-
-
Clean: After removing bulk material, scrub the surface with a soap/water mixture or 10% ethanol solution to solubilize the remaining lipophilic residue.
-
Disposal: Collect all absorbent material into a heavy-duty plastic bag. Label as "Hazardous Waste: Organic Isocyanurate - Toxic to Aquatic Life."[1][2]
Disposal & Waste Management (Cradle-to-Grave)
-
Waste Stream: Organic Waste (Non-Halogenated, unless mixed with halogenated solvents).[1]
-
Segregation: Keep separate from strong oxidizers and strong acids.
-
Environmental Criticality: This compound is H411 (Toxic to aquatic life) .[1] Under no circumstances should it be poured down the sink. All rinsate from glassware must be collected in the organic waste container.
References
-
PubChem. Compound Summary: 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione derivatives.[1][2] National Library of Medicine. Available at: [Link] (Note: Link directs to the Triallyl analogue, the closest toxicological proxy for handling protocols in absence of specific Tributyl dossiers).[1]
-
ECHA (European Chemicals Agency). Registration Dossier for Isocyanurates. Available at: [Link][1][2]
-
Safe Work Australia. Guide to Handling Isocyanates and Isocyanurates. Available at: [Link][1][2]
Sources
- 1. 1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazinane-2,4,6-trione [lgcstandards.com]
- 2. 1,3,5-triazinane-2,4,6-trione - CAS - 108-80-5 | Axios Research [axios-research.com]
- 3. Chemical Resistant Gloves | Ansell USA [ansell.com]
- 4. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 5. 1,3,5-三烯丙基-1,3,5-三嗪-2,4,6(1H,3H,5H)-三酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. sorbtech.com [sorbtech.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. ICSC 1274 - TRIGLYCIDYL ISOCYANURATE [inchem.org]
- 10. Triglycidyl isocyanurate (CICADS) [inchem.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
